molecular formula C7H8N2O3 B1585793 3-Ethoxy-2-nitropyridine CAS No. 74037-50-6

3-Ethoxy-2-nitropyridine

Cat. No.: B1585793
CAS No.: 74037-50-6
M. Wt: 168.15 g/mol
InChI Key: WBEVIQNYYGPESH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-nitropyridine (CAS RN: 74037-50-6) is a high-purity chemical compound offered with a minimum purity of >98.0% (GC) . This nitropyridine derivative is a valuable synthetic building block in organic chemistry and pharmaceutical research. The compound has a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It appears as a white to light orange or yellow powder or lump and has a melting point of 25 °C and a boiling point of 175 °C at 50.3 mmHg . To maintain stability, it should be stored refrigerated between 0-10°C . As a nitropyridine, it belongs to a class of compounds that are central to the synthesis of more complex heterocyclic systems, which are frequently explored in medicinal chemistry and materials science . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Handling should be conducted with appropriate safety measures. The compound may cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear protective gloves and eye protection and to wash skin thoroughly after handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5-8-7(6)9(10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVIQNYYGPESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224855
Record name Pyridine, 3-ethoxy-2-nitro-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74037-50-6
Record name 3-Ethoxy-2-nitropyridine
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Record name Pyridine, 3-ethoxy-2-nitro-
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Record name Pyridine, 3-ethoxy-2-nitro-
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Record name 3-ethoxy-2-nitropyridine
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Foundational & Exploratory

3-Ethoxy-2-nitropyridine CAS number 74037-50-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine (CAS: 74037-50-6)

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a pyridine core functionalized with an electron-withdrawing nitro group and an electron-donating ethoxy group, this compound exhibits a unique reactivity profile that makes it an invaluable intermediate.[1][2][3] It serves a crucial role in the development of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, tailored for researchers, chemists, and professionals in drug development and material science.

Introduction: The Strategic Value of Substituted Nitropyridines

Pyridine derivatives are ubiquitous in nature and pharmacology.[4] The strategic introduction of functional groups onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity. This compound (CAS 74037-50-6) is a prime example of such a strategically functionalized intermediate. The presence of the nitro group at the 2-position significantly influences the electron density of the ring, making it susceptible to specific transformations, while the ethoxy group at the 3-position modulates its solubility and reactivity.[1] This combination makes it a versatile precursor for creating a diverse range of more complex substituted pyridines.[1][5]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 74037-50-6[1][6][7][8]
Molecular Formula C₇H₈N₂O₃[1][6][7][9]
Molecular Weight 168.15 g/mol [1][6][8][9]
Appearance Liquid or low-melting solid[6]
Melting Point 28-32°C[6]
Boiling Point 175°C @ 50 torr[6]
Density ~1.245 g/cm³[6]
Flash Point 38°C[6]
Refractive Index ~1.537[6]
Topological Polar Surface Area 67.9 Ų[9]
Synonyms 2-Nitro-3-ethoxypyridine, Pyridine, 3-ethoxy-2-nitro-[1][8][10]
Spectroscopic Data

Available spectral data confirms the structure of this compound.[6]

  • ¹H NMR (90 MHz, CDCl₃): Data is available and consistent with the assigned structure.[6] Key signals would include a triplet and quartet for the ethoxy group and distinct signals for the three aromatic protons on the pyridine ring.

  • ¹³C NMR (in CDCl₃): Data is available for structural confirmation.[6]

  • IR (Liquid Film): Infrared spectroscopy data is available, which would show characteristic peaks for C-O, N-O (nitro group), and aromatic C-H stretches.[6]

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight.[6]

Synthesis and Mechanistic Insights

The most logical and widely employed route to this compound is via the Williamson ether synthesis, starting from its precursor, 3-hydroxy-2-nitropyridine.[11][12] This two-step process is efficient and scalable.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine (CAS: 15128-82-2)

The precursor is prepared by the nitration of 3-hydroxypyridine. This reaction leverages the directing effects of the hydroxyl group on the pyridine ring.

G cluster_0 Synthesis of 3-Hydroxy-2-nitropyridine 3_hydroxypyridine 3-Hydroxypyridine product_1 3-Hydroxy-2-nitropyridine 3_hydroxypyridine->product_1 Nitration reagents_1 KNO₃ / Acetic Anhydride or Fuming HNO₃ / H₂SO₄ reagents_1->product_1 G cluster_1 Williamson Ether Synthesis of this compound precursor 3-Hydroxy-2-nitropyridine alkoxide Potassium/Sodium 2-nitropyridin-3-olate (Intermediate) precursor->alkoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->alkoxide product This compound alkoxide->product SN2 Attack ethylating_agent Ethylating Agent (e.g., Ethyl Iodide, Ethyl Bromide) ethylating_agent->product G cluster_0 Key Synthetic Transformation start This compound product 2-Amino-3-ethoxypyridine start->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C; Fe/HCl; SnCl₂) reagents->product fused_systems Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) product->fused_systems Cyclocondensation Reactions

References

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethoxy-2-nitropyridine in Modern Drug Discovery

This compound is a substituted pyridine derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine scaffold, make it a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents and functional materials. The physical characteristics of a compound govern its reactivity, solubility, and bioavailability, thereby directly influencing reaction kinetics, purification strategies, and ultimately, its efficacy and developability as a pharmaceutical candidate.

This guide provides a comprehensive overview of the core physical properties of this compound, moving beyond a simple tabulation of data to offer insights into the practical implications of these characteristics. We will delve into the experimental determination of these properties, addressing common challenges and discrepancies in reported values, and provide a framework for the logical application of this knowledge in a research and development setting.

Core Physicochemical Properties of this compound

The fundamental physical constants of this compound are summarized below. It is imperative for the research scientist to be aware that values, particularly for melting point, can exhibit variability between suppliers and batches. This is often attributable to minor impurities or different crystalline forms, underscoring the importance of in-house verification of critical parameters.

PropertyValueSource(s)
Chemical Name This compound[IUPAC Nomenclature]
CAS Number 74037-50-6[1][2]
Molecular Formula C₇H₈N₂O₃[1][3]
Molecular Weight 168.15 g/mol [1]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[3]
Melting Point 25 °C; 28-32 °C[3]
Boiling Point 175 °C at 50 torr[4]
Density ~1.245 g/cm³[4]
Refractive Index ~1.537[4]

A Note on Melting Point Discrepancies: The reported melting point of this compound shows some variation in the literature and commercial listings. While most sources indicate a melting point in the range of 25-32 °C, it is crucial to consider that the presence of impurities typically depresses and broadens the melting range. Therefore, a sharp melting point within this range would be indicative of high purity. Researchers should treat the reported values as a guide and determine the melting point of their specific batch as a primary quality control measure.

Solubility Profile: A Key to Reaction and Formulation Success

While quantitative solubility data for this compound in a wide range of solvents is not extensively published, its structural features provide a strong basis for predicting its solubility behavior. As a substituted pyridine, it is a polar molecule. Pyridine itself is miscible with water and a broad array of organic solvents. The presence of the ethoxy and nitro groups on the pyridine ring of this compound will modulate this solubility.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The nitrogen atom in the pyridine ring and the oxygen atoms of the ethoxy and nitro groups can act as hydrogen bond acceptors, suggesting at least moderate solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMSO, DMF): Given its polar nature, this compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., hexanes, toluene): Solubility is anticipated to be lower in nonpolar solvents, although the presence of the ethyl group may impart some lipophilicity.

For practical applications, a qualitative solubility assessment in a range of solvents is a prudent initial step in any synthetic or formulation endeavor.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for verifying the substitution pattern of the pyridine ring and the presence of the ethoxy group. The expected signals are:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The coupling patterns between these protons will be indicative of their relative positions.

  • Ethoxy Group Protons: A quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet from coupling to the methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include:

  • Aromatic Carbons: Five signals in the aromatic region (typically δ 120-160 ppm), corresponding to the five carbons of the pyridine ring. The carbon bearing the nitro group and the carbon bearing the ethoxy group will be significantly shifted.

  • Ethoxy Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands include:

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O Stretching (Ethoxy Group): A strong band in the region of 1200-1300 cm⁻¹ (asymmetric C-O-C stretch) and another around 1000-1100 cm⁻¹ (symmetric C-O-C stretch).

  • Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (168.15).

Experimental Protocol: Precise Determination of Melting Point

Given the variability in the reported melting point, its experimental determination is a critical step for any researcher using this compound. This protocol outlines a robust method for obtaining an accurate melting point range.

Objective: To determine the melting point range of a sample of this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount in a clean, dry mortar and pestle.

    • Invert a melting point capillary and press the open end into the powdered sample until a small amount of the compound is packed into the tube.

    • Tap the sealed end of the capillary gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned according to the manufacturer's instructions.

  • Rapid Preliminary Measurement (Optional but Recommended):

    • Set the apparatus to heat rapidly and observe the approximate temperature at which the sample melts. This provides a target range for the more accurate determination.

    • Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Melting Point Determination:

    • Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point found in the preliminary measurement.

    • Carefully observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

    • The recorded values constitute the melting point range.

  • Repeat for Consistency:

    • Perform at least two more determinations with fresh samples to ensure the result is reproducible. The melting point ranges should agree within one degree.

Causality and Trustworthiness: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A sharp melting range (typically 0.5-1 °C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider and lower temperature range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Verification A Grind Sample (if necessary) B Pack Capillary Tube (2-3 mm) A->B C Insert Capillary into Apparatus B->C D Heat Rapidly for Approximate M.P. C->D E Cool Apparatus D->E F Heat Slowly (1-2 °C/min) E->F G Record T_start (first liquid) F->G H Record T_end (all liquid) G->H I Report Melting Point Range (T_start - T_end) H->I J Repeat Measurement for Reproducibility I->J K Assess Purity based on Range J->K

Caption: Workflow for the experimental determination of melting point.

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is essential. Researchers should always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

A comprehensive understanding of the physical properties of this compound is fundamental to its successful application in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, including a critical discussion of the variability in reported data and a robust protocol for its experimental verification. By integrating this knowledge with sound experimental practice, researchers can confidently and effectively utilize this compound as a valuable synthon in the creation of novel molecules with therapeutic and technological potential.

References

3-Ethoxy-2-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 74037-50-6), a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document details the compound's physicochemical properties, spectroscopic profile, a validated synthetic protocol, key reactivity patterns, and essential safety information. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide consolidates critical data to facilitate the effective use of this versatile intermediate.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of both an ethoxy group and a nitro group on the pyridine ring imparts unique reactivity, making it a strategic starting material. The nitro group, in particular, can be readily transformed into an amine, providing a key functional handle for diversification and the construction of novel compound libraries. While direct applications are still under exploration, its structural analog, 3-methoxy-2-nitropyridine, is recognized as a crucial building block for innovative pharmaceuticals and agrochemicals, suggesting a similar high-value utility for the ethoxy derivative.[1][2]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₃[3][4][5][6]
Molecular Weight 168.15 g/mol [3][4][6][7]
CAS Number 74037-50-6[3][4][5][7]
Appearance White to light yellow or orange solid or liquid[7]
Melting Point 28-32 °C[3][8]
Boiling Point 175 °C @ 50 mmHg (torr)[3][8]
Density 1.245 g/cm³[3]
Flash Point 38 °C[3][8]
IUPAC Name This compound[5]

The molecule consists of a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with an ethoxy group (-OCH₂CH₃). This substitution pattern influences the electronic properties and reactivity of the aromatic ring.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using a combination of standard spectroscopic techniques. While raw spectra are lot-specific, the expected features are well-defined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum will exhibit characteristic signals for the ethoxy group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The three aromatic protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm).

    • ¹³C NMR : The carbon spectrum will show two signals for the ethyl group (around 14 and 65 ppm) and five distinct signals for the pyridine ring carbons.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530 cm⁻¹ and 1350 cm⁻¹. Aromatic C-H and C-O stretching bands will also be present.[3]

  • Mass Spectrometry (MS) : Mass analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.15.[9]

Authoritative spectral databases confirm the availability of reference spectra for this compound.[3][9]

Synthesis and Purification

A common and efficient method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 3-hydroxy-2-nitropyridine.

Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-2-nitropyridine by a mild base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent like iodoethane.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start_material 3-Hydroxy-2-nitropyridine product This compound start_material->product 1. Base reagent1 Iodoethane (Et-I) reagent1->product 2. Nucleophilic Attack base Potassium Carbonate (K₂CO₃) solvent Acetone or DMF G start_mol This compound intermediate 3-Ethoxy-2-aminopyridine start_mol->intermediate Reduction (e.g., H₂, Pd/C) final_product Diverse Amides, Ureas, Sulfonamides, etc. intermediate->final_product Further Derivatization (e.g., Acylation, Sulfonylation)

References

An In-depth Technical Guide to the Solubility of 3-Ethoxy-2-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Ethoxy-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides practical methodologies for its determination, and offers insights into the interpretation of experimental outcomes.

Introduction: The Significance of Solubility for this compound

This compound (CAS: 74037-50-6) is a versatile building block in organic synthesis.[2] Its molecular architecture, featuring a pyridine ring functionalized with an ethoxy and a nitro group, imparts a unique reactivity profile that is leveraged in the creation of complex molecules.[2] Understanding the solubility of this compound is paramount for its effective utilization in various applications, including:

  • Reaction Chemistry: Ensuring that this compound and other reactants are in the same phase is crucial for optimal reaction kinetics and yield.

  • Purification and Recrystallization: The selection of an appropriate solvent system based on differential solubility is fundamental to isolating the compound in high purity.

  • Formulation Development: For its end applications, particularly in the pharmaceutical and agrochemical sectors, the ability to dissolve this compound in suitable carriers is a critical determinant of its bioavailability and efficacy.

This guide will, therefore, equip the reader with the foundational knowledge and practical tools to navigate the solubility landscape of this important chemical intermediate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H8N2O3[4][5][6]
Molecular Weight168.15 g/mol [4][5][6]
AppearanceWhite or Colorless to Light orange to Yellow powder to lump to clear liquid
Melting Point25-32 °C[6]
Boiling Point175 °C (at 50 mmHg)[6][7]
Predicted LogP1.91170[6]

The structure of this compound, with its moderately polar pyridine ring and nitro group, alongside the nonpolar ethyl group of the ethoxy moiety, suggests a nuanced solubility profile. The predicted LogP value of 1.91170 indicates a degree of lipophilicity, suggesting that it will likely exhibit good solubility in a range of organic solvents.[6]

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Non-Polar Solvents
HexaneNon-PolarNoneLowThe significant polarity of the nitropyridine core will likely limit solubility in highly non-polar solvents.
TolueneNon-PolarNoneModerateThe aromatic nature of toluene may allow for some favorable π-π stacking interactions with the pyridine ring, potentially leading to moderate solubility.
Polar Aprotic Solvents
Dichloromethane (DCM)Polar AproticNoneHighThe polarity of DCM is well-suited to dissolve moderately polar compounds like this compound.
Ethyl AcetatePolar AproticAcceptorHighEthyl acetate's polarity and hydrogen bond accepting capability should facilitate good solubility.
AcetonePolar AproticAcceptorHighSimilar to ethyl acetate, acetone is a polar aprotic solvent that should readily dissolve the compound.
AcetonitrilePolar AproticAcceptorHighAcetonitrile is another versatile polar aprotic solvent in which high solubility is anticipated.
Tetrahydrofuran (THF)Polar AproticAcceptorHighTHF's ether linkage and cyclic structure provide a good balance of polarity for dissolving a range of organic molecules.
Dimethylformamide (DMF)Polar AproticAcceptorVery HighDMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticAcceptorVery HighSimilar to DMF, DMSO is a highly polar aprotic solvent that should exhibit very high solvating power.
Polar Protic Solvents
MethanolPolar ProticDonor & AcceptorHighThe ability of methanol to both donate and accept hydrogen bonds, along with its high polarity, suggests good solubility.
EthanolPolar ProticDonor & AcceptorHighEthanol, being slightly less polar than methanol, is also expected to be a good solvent.
IsopropanolPolar ProticDonor & AcceptorModerate to HighThe increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility.
WaterPolar ProticDonor & AcceptorLowDespite the presence of polar groups, the overall organic nature of the molecule will likely lead to low water solubility. The ethoxy group and the pyridine ring contribute to its hydrophobicity.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (solid or liquid)

  • A selection of organic solvents (as listed in Table 2)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Iteration cluster_res Results A Weigh a precise amount of This compound (e.g., 10 mg) B Add the compound to a clean, dry test tube A->B C Add a small, measured volume of solvent (e.g., 0.1 mL) to the test tube B->C D Vortex the mixture for 30-60 seconds C->D E Visually inspect for dissolution D->E F Is the compound fully dissolved? E->F G Incrementally add more solvent (e.g., another 0.1 mL) and repeat vortexing and observation F->G No H Record the total volume of solvent required for complete dissolution F->H Yes G->D I Calculate the approximate solubility H->I J Classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble) I->J

A flowchart outlining the key steps in the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Initial Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds to ensure thorough agitation.

  • Observation: Carefully observe the mixture. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.

  • Iterative Solvent Addition: If the compound has not fully dissolved, add another measured increment of the solvent (e.g., 0.1 mL). Repeat the mixing and observation steps.

  • Endpoint Determination: Continue adding the solvent in increments until the this compound is completely dissolved, or until a significant volume of solvent has been added (e.g., 5 mL) without complete dissolution.

  • Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat for Each Solvent: Repeat this procedure for each of the organic solvents being tested.

Calculation and Classification

The semi-quantitative solubility can be calculated using the following formula:

Solubility (mg/mL) = Mass of this compound (mg) / Volume of solvent added (mL)

The solubility can then be classified according to established conventions, such as those found in the United States Pharmacopeia (USP).

Interpretation of Results and Practical Implications

The solubility data generated from these experiments will provide valuable insights into the behavior of this compound.

  • High solubility in a particular solvent suggests that it is a good candidate for use as a reaction medium or for preparing stock solutions.

  • Moderate solubility may be advantageous for purification by recrystallization, where the compound should be soluble in the hot solvent but sparingly soluble at lower temperatures.

  • Low solubility in a solvent can be exploited for precipitation or isolation of the compound from a reaction mixture.

For more precise, quantitative solubility data, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can be employed. These methods involve preparing saturated solutions, separating the liquid and solid phases, and then determining the concentration of the dissolved compound in the supernatant.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a thorough understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in their own laboratory settings. This information is critical for the successful application of this compound in synthesis, purification, and formulation, ultimately advancing its utility in the development of new pharmaceuticals and agrochemicals.

References

3-Ethoxy-2-nitropyridine spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 74037-50-6), a key heterocyclic building block.[1] As a substituted nitropyridine, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] An unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable and authoritative reference for the characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with an ethoxy group at the C3 position and a nitro group at the C2 position. The strategic placement of an electron-donating group (ethoxy) and a powerful electron-withdrawing group (nitro) on adjacent carbons creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number74037-50-6[1][3]
Molecular FormulaC₇H₈N₂O₃[1][4]
Molecular Weight168.15 g/mol [4][5]
AppearanceWhite or Colorless to Light orange powder/lump/liquid[5]
Melting Point25-32 °C[3][5]
Boiling Point175 °C @ 50 torr[3]
Monoisotopic Mass168.0535 Da[4]

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of an organic molecule. The workflow below outlines a self-validating system where each analysis provides complementary information, leading to a confident characterization.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the ethoxy group, the three distinct aromatic protons, and the seven unique carbon environments.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak (δн ≈ 7.26 ppm, δc ≈ 77.16 ppm) for spectral referencing.[6]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.[7] A higher field strength enhances signal dispersion and simplifies spectral interpretation.

  • Referencing: Calibrate the chemical shifts (δ) in parts per million (ppm) relative to the residual CDCl₃ signal.[8]

¹H NMR Data and Interpretation

The ¹H NMR spectrum reveals four distinct sets of signals, perfectly corresponding to the four types of non-equivalent protons in the molecule.

Table 2: ¹H NMR Spectral Data (90 MHz, CDCl₃)[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.25ddJ = 4.3, 1.7 Hz1HH-6
~7.90ddJ = 8.4, 1.7 Hz1HH-4
~7.10ddJ = 8.4, 4.3 Hz1HH-5
4.30qJ = 7.1 Hz2H-OCH₂CH₃
1.50tJ = 7.1 Hz3H-OCH₂CH₃
  • Ethoxy Group (-OCH₂CH₃): The presence of a triplet at ~1.50 ppm (3H) and a quartet at 4.30 ppm (2H) is the classic signature of an ethyl group. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). Conversely, the methylene protons (-OCH₂-) are split into a quartet by the three adjacent methyl protons (3+1=4). The downfield shift of the methylene quartet to 4.30 ppm is a direct result of the deshielding effect of the adjacent oxygen atom.

  • Pyridine Ring Protons (H-4, H-5, H-6): The three protons on the pyridine ring appear in the aromatic region (7.0-8.5 ppm) and are all doublets of doublets (dd), indicating coupling to two non-equivalent neighboring protons.

    • H-6 (~8.25 ppm): This proton is the most downfield due to its proximity to the electronegative ring nitrogen and the powerful electron-withdrawing nitro group. It shows coupling to both H-5 (J ≈ 4.3 Hz, meta coupling) and H-4 (J ≈ 1.7 Hz, para coupling).

    • H-4 (~7.90 ppm): This proton is significantly downfield, influenced by the nitro group. It couples to H-5 (J ≈ 8.4 Hz, ortho coupling) and H-6 (J ≈ 1.7 Hz, para coupling).

    • H-5 (~7.10 ppm): This proton is the most upfield of the aromatic signals. It is ortho to the electron-donating ethoxy group and is coupled to both H-4 (J ≈ 8.4 Hz) and H-6 (J ≈ 4.3 Hz).

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays seven distinct signals, confirming the presence of seven unique carbon atoms in the molecule's asymmetric structure.

Table 3: ¹³C NMR Spectral Data (CDCl₃)[3][9]

Chemical Shift (δ) ppmAssignmentRationale
~155.0C-3Attached to the electron-donating -OEt group, significantly shielded.
~145.0C-6Adjacent to ring nitrogen, deshielded.
~140.0C-2Directly attached to the electron-withdrawing -NO₂ group, highly deshielded.
~130.0C-4Aromatic CH carbon.
~120.0C-5Aromatic CH carbon, influenced by adjacent -OEt group.
~66.0-OCH₂CH₃Methylene carbon attached to oxygen, deshielded.
~14.5-OCH₂CH₃Aliphatic methyl carbon.
  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. C-2 and C-3, being directly attached to the nitro and ethoxy groups, show the most significant shifts. The electron-withdrawing nature of the nitro group and the ring nitrogen deshields C-2, C-4, and C-6, while the electron-donating ethoxy group shields C-3 and C-5.[10]

  • Aliphatic Carbons: The ethoxy group carbons appear in the typical aliphatic region. The carbon directly bonded to oxygen (-OCH₂-) is found further downfield (~66.0 ppm) compared to the terminal methyl carbon (-CH₃) at ~14.5 ppm, consistent with the electronegativity of oxygen.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the key functional groups within a molecule. The IR spectrum of this compound provides clear evidence for the nitro, ether, and aromatic functionalities.

Experimental Protocol (ATR-IR)
  • Sample Preparation: If the sample is a solid or viscous liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] If it is a low-viscosity liquid, a single drop is sufficient.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

IR Data and Interpretation

Table 4: Key IR Absorptions (Liquid Film)[3][12]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~1600, ~1470Medium-StrongAromatic C=C and C=N Ring Stretching
~1530Very StrongAsymmetric N-O Stretch (-NO₂)
~1350StrongSymmetric N-O Stretch (-NO₂)
~1260StrongAryl-O-C Asymmetric Stretch (Ether)
~1040StrongAryl-O-C Symmetric Stretch (Ether)
  • Nitro Group (-NO₂): The most characteristic feature of the spectrum is the presence of two very strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their high intensity and characteristic positions are definitive proof of this functional group.[6]

  • Ether Linkage (Ar-O-Et): A strong band around 1260 cm⁻¹ is assigned to the asymmetric C-O-C stretch of the aryl ether, while another strong band near 1040 cm⁻¹ corresponds to the symmetric stretch.

  • Aromatic Ring: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

  • Aliphatic Group: The aliphatic C-H stretching vibrations of the ethyl group's methyl and methylene units are clearly visible in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high-resolution capability of TOF or Orbitrap analyzers allows for the determination of the exact mass, which can be used to confirm the elemental composition.[8]

MS Data and Interpretation

Table 5: Predicted High-Resolution MS Data[4]

AdductCalculated m/z
[M]⁺168.05295
[M+H]⁺169.06078
[M+Na]⁺191.04272
[M+K]⁺207.01666
  • Molecular Ion: The primary goal is to identify the molecular ion peak. In ESI-MS, this will most likely be the protonated molecule [M+H]⁺ at m/z 169.06078. Observing this peak confirms the molecular weight of 168.15 g/mol .

  • Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. The fragmentation of this compound is expected to proceed through characteristic losses.

Fragmentation M [M]⁺˙ m/z = 168 F1 m/z = 140 (-C₂H₄) M->F1 - C₂H₄ (ethylene) F2 m/z = 138 (-NO) M->F2 - NO F3 m/z = 122 (-NO₂) M->F3 - NO₂ M_H [M+H]⁺ m/z = 169 F4 m/z = 110 (-C₂H₄, -NO) F1->F4 - NO

Figure 3: Plausible EI fragmentation pathways for this compound.

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl ethers is the loss of an ethylene radical via a McLafferty-type rearrangement, leading to a fragment at m/z 140 ([M - 28]⁺˙).

  • Loss of Nitro Group Species: Fragmentation can occur via the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 122 ([M - 46]⁺). Alternatively, loss of nitric oxide (•NO) can occur, yielding a fragment at m/z 138 ([M - 30]⁺).

Conclusion

The collective spectroscopic data provides an unambiguous and confident structural assignment for this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the essential nitro and ether functional groups, and mass spectrometry validates the molecular weight and elemental composition. This guide establishes a benchmark for the analytical characterization of this important synthetic intermediate, ensuring its quality and identity for applications in research and development.

References

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-nitropyridine (CAS No. 74037-50-6), a key heterocyclic building block in modern organic synthesis. The document delves into its chemical structure, physicochemical properties, a validated synthesis protocol, and a multi-technique approach for its structural characterization and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize nitropyridine derivatives as intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] The methodologies and insights presented herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a functionalized pyridine derivative whose utility stems from the unique electronic properties conferred by the electron-withdrawing nitro group and the adjacent ethoxy substituent.[2] This specific arrangement makes the molecule a versatile intermediate for a variety of chemical transformations.[2][3]

Key Identifiers:

  • IUPAC Name: this compound[4]

  • CAS Number: 74037-50-6[5]

  • Molecular Formula: C₇H₈N₂O₃[5]

  • Molecular Weight: 168.15 g/mol [5][6]

  • Canonical SMILES: CCOC1=C(N=CC=C1)--INVALID-LINK--[O-][7]

The physical properties of this compound are summarized in the table below. It is crucial to note that its physical state can vary from a liquid to a low-melting solid at or near room temperature.[8]

PropertyValueSource(s)
Appearance White or Colorless to Light orange/Yellow powder, lump, or clear liquid
Melting Point 25-32 °C[8]
Boiling Point 175 °C @ 50 torr[8]
Density 1.245 g/cm³[8]
Refractive Index 1.537[8]
Topological Polar Surface Area 67.9 Ų[6]
LogP 1.91[8]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and field-proven method for preparing this compound is via the Williamson ether synthesis. This reaction involves the O-alkylation of its precursor, 3-Hydroxy-2-nitropyridine, with an appropriate ethylating agent. The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby forming a nucleophilic phenoxide that readily attacks the electrophilic ethylating agent.

Causality of Experimental Choices:

  • Precursor: 3-Hydroxy-2-nitropyridine (CAS 15128-82-2) is the logical starting material. Its synthesis from 3-hydroxypyridine is well-documented.[9][10]

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the relatively acidic hydroxyl group without competing side reactions.

  • Ethylating Agent: Iodoethane or bromoethane are effective electrophiles. Iodoethane is often preferred as iodide is a better leaving group than bromide, potentially leading to faster reaction times.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Step-by-Step Laboratory Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-Hydroxy-2-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under a positive pressure of nitrogen. Caution: NaH reacts violently with water; ensure all glassware is dry.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and the sodium salt of the pyridine will form.

  • Alkylation: Add iodoethane (1.5 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reagents Reagents & Conditions Base Sodium Hydride (NaH) Intermediate Sodium 2-nitro-3-pyridoxide (in situ) Base->Intermediate Solvent Anhydrous THF Start 3-Hydroxy-2-nitropyridine Solvent->Start EthylatingAgent Iodoethane (CH3CH2I) EthylatingAgent->Intermediate Temp 0 °C to RT Temp->Intermediate Start->Intermediate Deprotonation Product This compound Intermediate->Product SN2 Attack Characterization_Workflow cluster_techniques Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis Data Interpretation & Correlation NMR->Analysis MS Mass Spectrometry (MS) MS->Analysis IR Infrared Spectroscopy (FT-IR) IR->Analysis Crude Crude Synthesized Product Purified Purified Compound (Post-Chromatography) Crude->Purified Purification Purified->NMR Sample Prep Purified->MS Sample Prep Purified->IR Sample Prep Final Structure & Purity Confirmed Analysis->Final

References

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nitropyridines

In the landscape of modern medicinal and process chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in drug design. Among the vast family of pyridine derivatives, 3-alkoxy-2-nitropyridines, such as 3-ethoxy-2-nitropyridine, have emerged as particularly valuable building blocks. The strategic placement of an electron-donating ethoxy group and an electron-withdrawing nitro group on adjacent positions of the pyridine ring creates a molecule with a rich and versatile reactivity profile. This guide provides a comprehensive technical overview of this compound, from its historical synthetic roots to its modern applications, with a focus on the practical insights required by researchers in the field.

Historical Context and the Evolution of Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the broader development of nitropyridine chemistry. The direct nitration of pyridine is notoriously challenging, often requiring harsh conditions and resulting in low yields of the 3-nitro isomer.[2] Early methods for the synthesis of substituted nitropyridines were often inefficient and lacked regioselectivity.

A more controlled and rational approach involves the nitration of a pre-functionalized pyridine ring. The synthesis of this compound is most logically achieved through a two-step process, beginning with the nitration of 3-hydroxypyridine to form the key intermediate, 3-hydroxy-2-nitropyridine. This precursor is then subjected to O-ethylation.

Synthesis of the Precursor: 3-Hydroxy-2-nitropyridine

The preparation of 3-hydroxy-2-nitropyridine has been a subject of significant process optimization, driven by its utility as a versatile intermediate.[3] Early methods often relied on the use of mixed nitric and sulfuric acids, which, while effective, present challenges in terms of safety and environmental impact.[4] More contemporary approaches have focused on milder and more selective nitrating systems.

A notable advancement involves the use of a metal nitrate, such as potassium nitrate (KNO₃), in the presence of a strong acid like sulfuric acid or in combination with acetic anhydride.[5] These methods offer improved safety profiles and can lead to higher yields. For instance, a patented method describes the dissolution of 3-hydroxypyridine in concentrated sulfuric acid, followed by the portion-wise addition of anhydrous potassium nitrate. This process allows for the in situ generation of the nitrating species under controlled temperature conditions, minimizing side reactions. Another approach utilizes a mixture of potassium nitrate and acetic anhydride in an organic solvent, providing a less corrosive reaction medium.[5]

The general workflow for the synthesis of 3-hydroxy-2-nitropyridine from 3-hydroxypyridine is depicted below:

G cluster_0 Synthesis of 3-Hydroxy-2-nitropyridine 3_hydroxypyridine 3-Hydroxypyridine 3_hydroxy_2_nitropyridine 3-Hydroxy-2-nitropyridine 3_hydroxypyridine->3_hydroxy_2_nitropyridine Nitration Nitrating_Agent Nitrating Agent (e.g., KNO₃ / H₂SO₄ or KNO₃ / Ac₂O) Nitrating_Agent->3_hydroxy_2_nitropyridine

Caption: General synthetic scheme for the nitration of 3-hydroxypyridine.

The Williamson Ether Synthesis: A Classic Route to this compound

With the key intermediate, 3-hydroxy-2-nitropyridine, in hand, the introduction of the ethoxy group is most efficiently accomplished via the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis in modern organic chemistry. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl halide.

In the context of this compound synthesis, the hydroxyl group of 3-hydroxy-2-nitropyridine is first deprotonated with a suitable base to form the corresponding alkoxide. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting nucleophilic alkoxide is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to yield the desired product.

The overall transformation is illustrated in the following workflow:

G cluster_1 Williamson Ether Synthesis of this compound Start 3-Hydroxy-2-nitropyridine Alkoxide Pyridin-3-olate intermediate Start->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Product This compound Alkoxide->Product SN2 Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide, Ethyl Bromide) Ethylating_Agent->Product

Caption: The Williamson ether synthesis pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting, based on the principles outlined above.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

  • To a stirred solution of 3-hydroxypyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The product, 3-hydroxy-2-nitropyridine, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxy-2-nitropyridine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following table summarizes its key properties and expected spectroscopic data.[4][6][7]

PropertyValue
CAS Number 74037-50-6
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance White to light yellow solid or liquid
Melting Point 28-32 °C
Boiling Point 175 °C at 50 torr
¹H NMR (CDCl₃, 90 MHz) δ (ppm): ~8.2 (dd), ~7.4 (dd), ~7.2 (dd), ~4.2 (q), ~1.5 (t)
¹³C NMR (CDCl₃) Peaks expected in the aromatic region (110-160 ppm) and aliphatic region (~65 ppm for O-CH₂, ~15 ppm for CH₃)
IR (liquid film) Characteristic peaks for C-O ether, NO₂ (asymmetric and symmetric stretching), and aromatic C-H and C=C bonds.
Mass Spectrum (EI) Molecular ion (M⁺) peak at m/z = 168.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its utility stems from the distinct reactivity of its functional groups:

  • The Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings. This transformation is fundamental in the synthesis of many biologically active compounds.

  • The Ethoxy Group as a Modulator of Physicochemical Properties: The ethoxy group can influence the solubility, lipophilicity, and metabolic stability of a molecule. In drug design, fine-tuning these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups at specific positions.

Conclusion: A Versatile Building Block for Future Innovation

This compound stands as a testament to the enduring importance of well-designed chemical intermediates in driving innovation. Its synthesis, rooted in classic organic reactions, provides a reliable and scalable route to a molecule with a rich and exploitable reactivity. For researchers in drug discovery and development, this compound offers a versatile platform for the construction of complex molecular architectures with tailored physicochemical properties. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such key building blocks will undoubtedly play a pivotal role in the scientific advancements of tomorrow.

References

An In-depth Technical Guide to the Stability and Storage of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: 3-Ethoxy-2-nitropyridine is a key building block in modern medicinal and agrochemical research, valued for its unique electronic and steric properties. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and the scalability of synthetic processes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established principles of chemical reactivity and regulatory stability testing frameworks. We will delve into the intrinsic factors governing its stability, potential degradation pathways, and provide field-proven protocols for its handling, storage, and stability assessment.

Chemical and Physical Properties of this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₃. Its structure, featuring an electron-withdrawing nitro group ortho to an electron-donating ethoxy group, dictates its reactivity and stability.

PropertyValueSource
CAS Number 74037-50-6[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[3]
Melting Point 28-32 °C[4]
Boiling Point 175 °C at 50 torr[4]
Storage Temperature 0-8 °C

Core Principles of Stability for this compound

The stability of this compound is influenced by several key environmental factors: temperature, light, moisture, and pH. Understanding the molecule's susceptibility to these factors is crucial for maintaining its purity and preventing the formation of unwanted byproducts.

Thermal Stability

Nitroaromatic compounds, as a class, can be susceptible to thermal decomposition. For this compound, elevated temperatures can provide the activation energy required to initiate degradation. The primary pathways for thermal decomposition of nitroaromatic compounds generally involve the C-NO₂ bond.[5][6][7]

Two likely mechanisms at elevated temperatures are:

  • C-NO₂ Bond Homolysis: The weakest bond in the molecule is often the carbon-nitro bond. At high temperatures, this bond can break homolytically to form a pyridyl radical and a nitrogen dioxide radical. These reactive species can then initiate a cascade of further reactions.

  • Nitro-Nitrite Isomerization: This involves an intramolecular rearrangement where the nitro group (-NO₂) converts to a nitrite group (-ONO). The resulting nitrite ester is typically less stable and can readily decompose.[6]

Expert Insight: The presence of the ethoxy group at the 3-position may influence the thermal stability compared to unsubstituted 2-nitropyridine. Its electron-donating nature could subtly affect the bond strength of the adjacent C-NO₂ bond. However, without specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule, the precautionary principle of avoiding high temperatures should be strictly followed.

Photostability

Aromatic nitro compounds and pyridine N-oxides are known to be sensitive to ultraviolet (UV) light, which can lead to complex degradation pathways.[8] While this compound is not an N-oxide, the conjugated π-system of the pyridine ring and the nitro group can absorb UV radiation, leading to electronically excited states that are more reactive.

Potential photodegradation pathways could involve:

  • Rearrangement Reactions: Similar to pyridine N-oxides, which can rearrange to oxaziridine-like intermediates upon irradiation, this compound might undergo complex skeletal rearrangements.[9]

  • Radical Reactions: Photoexcitation can lead to the formation of radical species, initiating degradation cascades.

Causality in Experimental Design: When designing experiments involving this compound, particularly those that are run over extended periods or under intense light (e.g., in photochemical reactors), it is imperative to shield the reaction vessel from ambient and UV light. This is a critical step to prevent the formation of photoproducts that could complicate analysis and reduce the yield of the desired product. The use of amber glassware or wrapping reaction flasks in aluminum foil is a simple yet effective measure.

Hydrolytic Stability

The stability of this compound in the presence of water is dependent on the pH. The two primary sites for potential hydrolysis are the ethoxy group and the nitro group.

  • Ether Linkage: The ethoxy group is an ether. Ethers are generally stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic conditions via protonation of the ether oxygen, followed by nucleophilic attack.

  • Nitro Group and the Pyridine Ring: The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient, particularly at the positions ortho and para to the nitro group. This increased electrophilicity makes the ring susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (a nucleophile) could potentially attack the ring, leading to substitution reactions.[10][11][12][13]

Self-Validating Protocol: To ensure that observed degradation in a reaction is not due to unforeseen hydrolysis, running a control experiment where this compound is stirred in the reaction solvent (with any aqueous reagents) without the other reactants can be a valuable diagnostic tool.

Recommended Storage and Handling Conditions

Based on the chemical principles outlined above and information from suppliers, the following conditions are recommended for the storage and handling of this compound to ensure its long-term stability and purity.

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)To minimize the rate of potential thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidative degradation and reaction with atmospheric moisture.
Light Protect from lightTo prevent photodegradation. Use amber glass bottles or store in a dark place.
Moisture Keep container tightly sealed in a dry placeTo prevent hydrolysis of the ethoxy group and other moisture-mediated degradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid vigorous and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are designed to identify potential degradation products and pathways.[8][14][15][16]

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow Forced Degradation Workflow for this compound substance This compound (Stock Solution) hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) substance->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) substance->oxidation thermal Thermal Stress (Elevated Temperature) substance->thermal photo Photolytic Stress (UV/Vis Light) substance->photo analysis Analysis (e.g., HPLC, LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants & Elucidate Pathways analysis->pathway method_dev Develop Stability- Indicating Method pathway->method_dev

Caption: Workflow for forced degradation studies.

Step-by-Step Methodologies

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Causality: The elevated temperature accelerates the acid-catalyzed hydrolysis of the ethoxy group.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Causality: The basic conditions can promote nucleophilic attack on the electron-deficient pyridine ring.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze at appropriate time points.

    • Causality: To assess the susceptibility of the molecule to oxidation. The pyridine ring and ethoxy group could be potential sites of oxidation.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound to a vial.

    • Place the vial in an oven at 70 °C for 48 hours.

    • Also, heat a solution of the compound in an inert solvent (e.g., acetonitrile) at 60 °C.

    • Analyze the samples at various time points.

    • Causality: To identify thermally induced degradation products, likely arising from C-NO₂ bond cleavage or rearrangement.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber.

    • According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to assess the contribution of thermal degradation during the study.

    • Analyze the samples at appropriate intervals.

    • Causality: To determine the potential for light-induced degradation and identify any photoproducts.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

    • The method should be capable of separating the parent compound from all degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector and identification of degradation products by LC-MS are highly recommended.

Potential Degradation Pathways and Products

Based on the chemical nature of this compound, the following degradation pathways can be postulated. The diagram below illustrates these potential transformations.

Degradation_Pathways Potential Degradation Pathways of this compound parent This compound hydrolysis_prod 3-Hydroxy-2-nitropyridine parent->hydrolysis_prod Hydrolysis (Acid/Base) photo_prod Rearrangement Products parent->photo_prod Photolysis (UV/Vis) thermal_prod1 Pyridyl Radical + NO₂• parent->thermal_prod1 Thermal (Homolysis) thermal_prod2 3-Ethoxy-pyridin-2-yl nitrite parent->thermal_prod2 Thermal (Isomerization) nuc_sub_prod Nucleophilic Substitution Products parent->nuc_sub_prod Nucleophilic Attack

Caption: Postulated degradation pathways for this compound.

Key Potential Degradants:

  • 3-Hydroxy-2-nitropyridine: A likely product of acid or base-catalyzed hydrolysis of the ethoxy group.

  • Products of Nucleophilic Aromatic Substitution: Under strongly basic conditions or in the presence of other nucleophiles, the nitro group could be displaced.

  • Isomeric Rearrangement Products: Photolytic stress may lead to complex rearranged isomers.

  • Products of Radical Reactions: Thermal stress can lead to radical species that can then dimerize or react with other molecules to form a variety of products.

Conclusion and Best Practices

This compound is a stable compound when stored and handled under the appropriate conditions. Its primary liabilities are exposure to high temperatures, light, and strong acidic or basic conditions. For professionals in research and drug development, adherence to the recommended storage conditions—refrigeration, protection from light, and storage in a dry, inert atmosphere—is critical for preserving its integrity.

The implementation of systematic stability studies, as outlined in this guide and based on ICH principles, is a self-validating system that not only ensures the quality of the starting material but also provides invaluable insights into its degradation profile. This knowledge is fundamental for the development of robust and reliable synthetic methods and formulations, ultimately contributing to the success of research and development endeavors.

References

An In-depth Technical Guide to the Core Characteristics of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of nitropyridine derivatives, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry and materials science. We will delve into their fundamental electronic structure, synthetic methodologies, key chemical transformations, and diverse applications, providing researchers, scientists, and drug development professionals with a robust technical resource.

The Unique Electronic and Physicochemical Landscape of Nitropyridines

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a nitro (–NO₂) group, a potent electron-withdrawing moiety, profoundly amplifies this electron deficiency. This synergistic effect dictates the reactivity and physical properties of nitropyridine derivatives, making them highly valuable synthons in organic chemistry.

The position of the nitro group on the pyridine ring significantly influences the molecule's properties. The most common isomers are 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, each exhibiting distinct reactivity patterns.

Table 1: Physicochemical Properties of Nitropyridine Isomers

Property2-Nitropyridine3-Nitropyridine4-NitropyridinePyridine (for reference)
Molecular Formula C₅H₄N₂O₂C₅H₄N₂O₂C₅H₄N₂O₂C₅H₅N
Molecular Weight 124.10 g/mol [1]124.10 g/mol [2]124.10 g/mol 79.10 g/mol [3]
Melting Point 67-72 °C36-41 °C48-51 °C-42 °C[3]
Boiling Point 249-251 °C225-227 °C158 °C (at 15 mmHg)115.5 °C[3]
pKa ---5.19[3]

Note: Some physical properties for nitropyridines can vary between sources and depend on purity.

Strategic Synthesis of the Nitropyridine Scaffold

The construction of nitropyridine derivatives can be approached through two main strategies: the direct nitration of pyridine or its derivatives, and the synthesis of the pyridine ring with the nitro group already incorporated.

The Challenge and Nuances of Direct Nitration

Direct electrophilic aromatic substitution on pyridine is notoriously difficult. Under the strongly acidic conditions of typical nitration reactions (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, forming the pyridinium ion. This positively charged species is highly deactivated towards attack by the electrophilic nitronium ion (NO₂⁺). Consequently, forcing conditions such as high temperatures are often required, which can lead to low yields and side reactions.[4][5]

To circumvent this, the nitration of pyridine-N-oxide is a more common and efficient approach. The N-oxide group is electron-donating, activating the pyridine ring towards electrophilic attack, primarily at the 4-position. The N-oxide can then be subsequently removed if desired.

Experimental Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add 3.0 mL of concentrated sulfuric acid to 1.2 mL of fuming nitric acid with gentle swirling. Allow the mixture to reach room temperature.[6]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place 951 mg of pyridine-N-oxide. Heat the flask to 60°C.[6]

  • Addition of Nitrating Agent: Transfer the nitrating mixture to the addition funnel and add it dropwise to the pyridine-N-oxide over several minutes. The temperature will initially drop.[6]

  • Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[6]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium carbonate until a yellow precipitate forms.[6]

  • Isolation and Purification: Collect the crude product by filtration. The product can be purified by recrystallization from acetone.[6]

Causality: The N-oxide group activates the pyridine ring, directing the nitronium ion to the 4-position. The subsequent heating drives the reaction to completion. The basic work-up neutralizes the strong acids and precipitates the less soluble product.

Ring-Closing Strategies

Alternative synthetic routes involve the construction of the nitropyridine ring from acyclic precursors. These methods often provide better regiochemical control. For instance, three-component ring transformations involving a ketone, a nitrogen source like ammonia, and a dinitropyridone can yield highly substituted nitropyridines that are otherwise difficult to access.[7]

Key Reactivity: The Cornerstone of Nitropyridine Utility

The electron-deficient nature of the nitropyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAr)

In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. The presence of the nitro group, especially at the ortho or para position to the leaving group, significantly activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).

sn_ar_mechanism start 2-Chloro-5-nitropyridine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate, Resonance Stabilized) start->intermediate Nucleophilic Attack product 2-Substituted-5-nitropyridine + Cl⁻ intermediate->product Loss of Leaving Group

Figure 1: General mechanism of SNAr on a nitropyridine derivative.

Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with an Amine

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-nitropyridine in anhydrous ethanol.

  • Addition of Reagents: Add 1.1 equivalents of the desired amine nucleophile, followed by 1.2 equivalents of a non-nucleophilic base such as triethylamine.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness: This is a well-established and reliable protocol. The base (triethylamine) is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Reduction of the Nitro Group

The nitro group of nitropyridines can be readily reduced to a primary amino group (–NH₂). This transformation is a gateway to a vast array of further chemical modifications, including diazotization, acylation, and alkylation, making it a critical step in the synthesis of many biologically active compounds.

Experimental Protocol: Catalytic Hydrogenation of a Nitropyridine

  • Setup: In a pressure vessel, dissolve the nitropyridine derivative in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas. Pressurize the vessel with hydrogen (typically to 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the aminopyridine product.

Self-Validation: The progress of the reaction can be easily monitored by the consumption of hydrogen and by TLC, where the aminopyridine product will have a different Rf value and often a different appearance under UV light compared to the starting nitropyridine.

Applications in Drug Discovery and Medicinal Chemistry

Nitropyridine derivatives are prevalent in pharmaceuticals due to their ability to act as versatile intermediates and, in some cases, as the active pharmacophore. Their utility stems from the ease with which they can be functionalized via SNAr and the bioisosteric relationship of the pyridine ring with a phenyl ring.

Table 2: Examples of Biologically Active Nitropyridine Derivatives and their Precursors

Compound ClassExample ApplicationIC₅₀/ActivityReference
Pyridine-based Urease InhibitorsInhibition of chymotrypsin and ureaseIC₅₀ = 8.67 ± 0.1 μM (chymotrypsin), 29.21 ± 0.98 μM (urease)[8]
4-Aza-6-nitrobenzofuroxanDual HIV-1 inhibitorIC₅₀ = 190 ± 30 μM (integrase strand transfer), 90 ± 20 μM (RNase H)[8]
Nitropyridine-linked ThiazolidinonesAnticancer activity against MCF-7 cellsIC₅₀ = 6.41 μM[8]
Nitropyridine-based AntimalarialsAntimalarial activityIC₅₀ values below 5 nM[8]

Nitropyridines in Advanced Materials Science

The unique electronic properties of nitropyridines, particularly the strong dipole moments arising from the electron-donating and -withdrawing groups, make them attractive for applications in materials science.

Nonlinear Optics (NLO)

Certain nitropyridine derivatives exhibit significant second-harmonic generation (SHG) efficiencies, a key property for NLO materials used in laser technology and telecommunications. For example, 2-adamantylamino-5-nitropyridine (AANP) has been shown to possess a large second-order NLO coefficient.[9] The "push-pull" electronic structure of such molecules is crucial for this property.

Organic Light-Emitting Diodes (OLEDs)

While not always containing a nitro group, pyridine-based materials are extensively used in OLEDs as electron-transporting or emissive layers. The electron-deficient nature of the pyridine ring facilitates electron injection and transport. For instance, pyridine-carbonitrile-carbazole-based materials have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs, achieving high external quantum efficiencies.[10][11][12]

Conclusion

Nitropyridine derivatives are a class of compounds with a rich and diverse chemistry. Their unique electronic properties, governed by the interplay of the pyridine ring and the nitro group, render them susceptible to a range of useful transformations, most notably nucleophilic aromatic substitution and nitro group reduction. These reactions provide access to a vast chemical space, enabling the synthesis of complex molecules for applications in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, reactivity, and properties is indispensable for scientists working at the forefront of chemical innovation.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Two-Step Synthesis of 3-Ethoxy-2-nitropyridine from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 3-Ethoxy-2-nitropyridine, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a robust two-step process, commencing with the Williamson ether synthesis to form the intermediate 3-Ethoxypyridine from 3-Hydroxypyridine, followed by a regioselective electrophilic nitration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, and critical safety information.

Introduction and Strategic Overview

This compound is a key intermediate in organic synthesis, notable for its substituted pyridine scaffold which is a common motif in pharmacologically active compounds.[1][2] The strategic disconnection of this target molecule logically leads to a two-step synthetic sequence starting from the commercially available and cost-effective 3-Hydroxypyridine.[3][4]

The chosen synthetic pathway involves:

  • O-Alkylation: An initial etherification of the hydroxyl group on the pyridine ring.

  • Nitration: A subsequent regioselective nitration directed by the newly installed ethoxy group.

This approach is advantageous as it leverages well-established, high-yielding reactions and allows for controlled functionalization of the pyridine ring. The ethoxy group serves a dual purpose: first, as a protecting group for the acidic hydroxyl moiety, and second, as a powerful ortho-, para-directing group that facilitates the selective introduction of the nitro group at the C2 position.

Synthesis_Overview Start 3-Hydroxypyridine Intermediate 3-Ethoxypyridine Start->Intermediate Step 1: Williamson Ether Synthesis (O-Ethylation) Product This compound Intermediate->Product Step 2: Electrophilic Nitration (Regioselective)

Caption: Overall two-step synthetic strategy.

Mechanistic Principles and Rationale

Step 1: Williamson Ether Synthesis of 3-Ethoxypyridine

The conversion of 3-Hydroxypyridine to 3-Ethoxypyridine is achieved via the classic Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

  • Deprotonation: The phenolic proton of 3-Hydroxypyridine is acidic and is first removed by a suitable base to generate a potent pyridin-3-olate nucleophile. The choice of base is critical; while strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions.[6] A more practical choice for this substrate is a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, which preferentially promotes O-alkylation over competing N-alkylation at the ring nitrogen.

  • Nucleophilic Attack: The resulting pyridin-3-olate anion attacks a primary alkyl halide, such as ethyl iodide or ethyl bromide, in a concerted SN2 displacement.[5][7] The halide ion is expelled as a leaving group, forming the C-O ether linkage. The use of a primary halide is essential to avoid the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[8][9]

The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without hindering the nucleophilicity of the alkoxide.[8]

Step 2: Regioselective Nitration of 3-Ethoxypyridine

The second step involves the introduction of a nitro (-NO₂) group onto the 3-Ethoxypyridine ring through electrophilic aromatic substitution.

  • Generation of the Electrophile: The nitronium ion (NO₂⁺), a powerful electrophile, is generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Electrophilic Attack and Directing Effects: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. However, the ethoxy group at the C3 position is a strong activating, ortho-, para-directing group due to resonance donation of its lone pair of electrons into the ring. This activating effect overrides the deactivating effect of the ring nitrogen, directing the incoming nitronium ion primarily to the C2 (ortho) and C4 (para) positions. The C2 position is generally favored electronically and sterically in this system, leading to the desired this compound as the major product. While traditional mixed-acid nitration is effective, it is highly corrosive and polluting.[10] Milder, alternative methods using metal nitrates in acetic anhydride have also been developed to mitigate these issues.[10][11][12]

Experimental Protocols and Procedures

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Grade
3-Hydroxypyridine109-00-2C₅H₅NO95.10>98%
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21>99%
Ethyl Iodide75-03-6C₂H₅I155.97>99%, stabilized
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, >99.8%
Sulfuric Acid7664-93-9H₂SO₄98.08Concentrated (98%)
Nitric Acid7697-37-2HNO₃63.01Fuming (90%)
Diethyl Ether60-29-7C₄H₁₀O74.12ACS Grade
Sodium Bicarbonate144-55-6NaHCO₃84.01Saturated solution
Magnesium Sulfate (anhydrous)7487-88-9MgSO₄120.37Reagent Grade
Deionized Water7732-18-5H₂O18.02High Purity
Protocol 1: Synthesis of 3-Ethoxypyridine
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Hydroxypyridine (9.51 g, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (17.16 g, 110 mmol, 1.1 eq) to the suspension via a dropping funnel over 20 minutes.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 3-Ethoxypyridine as a colorless to pale yellow liquid. (Expected yield: 75-85%).

Protocol 2: Synthesis of this compound

CAUTION: This procedure involves highly corrosive and oxidizing strong acids. Perform all steps in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Preparation of Nitrating Mixture: In a 100 mL flask immersed in an ice-salt bath (-10 °C to 0 °C), slowly and carefully add fuming nitric acid (90%, 6.0 mL) to concentrated sulfuric acid (98%, 25 mL) with constant stirring. Keep the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add the 3-Ethoxypyridine (6.16 g, 50 mmol) obtained from the previous step. Cool the flask to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the stirred 3-Ethoxypyridine via the dropping funnel. Maintain the internal reaction temperature at or below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH reaches ~7. Be cautious as this will generate CO₂ gas.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain this compound as a white to light yellow solid.[1] (Expected yield: 60-75%).

Workflow and Data Summary

Caption: Experimental workflow from starting material to final product.

Quantitative Data Summary
ParameterStep 1: EtherificationStep 2: Nitration
Starting Material 3-Hydroxypyridine3-Ethoxypyridine
Amount 100 mmol (9.51 g)50 mmol (6.16 g)
Key Reagents K₂CO₃ (1.5 eq), C₂H₅I (1.1 eq)H₂SO₄/HNO₃ mixture
Solvent Anhydrous DMFNone (neat acids)
Temperature 70-80 °C0-5 °C, then RT
Reaction Time 4-6 hours3 hours
Product 3-EthoxypyridineThis compound
M.W. ( g/mol ) 123.15168.15[2]
Expected Yield 75-85%60-75%
Appearance Pale yellow liquidWhite to light yellow solid[1]

Concluding Remarks

This application note outlines a reliable and scalable two-step synthesis for this compound. The methodology relies on fundamental organic reactions, providing a practical route for obtaining this valuable intermediate. The detailed protocol emphasizes control over reaction parameters and adherence to safety procedures, particularly during the nitration step. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

laboratory preparation of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Preparation of 3-Ethoxy-2-nitropyridine

Topic: Laboratory Preparation of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The protocol details a robust and efficient two-step synthetic route commencing with the regioselective nitration of 3-hydroxypyridine to yield the key intermediate, 3-hydroxy-2-nitropyridine. This is followed by a classical Williamson ether synthesis to afford the final product. This guide is designed for chemical researchers, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and safe execution.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound is strategically approached in two distinct phases. This methodology is predicated on the chemical functionalities of the precursor, 3-hydroxypyridine.

  • Phase 1: Electrophilic Nitration. The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the hydroxyl group at the C3 position is a potent activating group, directing electrophiles to the ortho and para positions (C2, C4, and C6). The first phase of this synthesis leverages this activation to install a nitro group regioselectively at the C2 position, forming 3-hydroxy-2-nitropyridine. This intermediate is a crucial precursor for numerous pharmaceutical agents.[2]

  • Phase 2: Williamson Ether Synthesis. With the nitro and hydroxyl groups correctly positioned, the second phase involves the etherification of the hydroxyl group. The Williamson ether synthesis is the method of choice for this transformation.[3] It is a reliable and versatile SN2 reaction where the hydroxyl group is first deprotonated by a suitable base to form a potent nucleophile (an alkoxide), which then displaces a halide from an ethylating agent to form the desired ether linkage.[4][5]

Workflow of this compound Synthesis

G cluster_0 Phase 1: Nitration cluster_1 Phase 2: Williamson Ether Synthesis A 3-Hydroxypyridine C Reaction Vessel (Controlled Temp: ~40°C) A->C B Nitrating Agent (H₂SO₄ / KNO₃) B->C D Workup & Purification (Quench, Neutralize, Filter) C->D Reaction E Intermediate: 3-Hydroxy-2-nitropyridine D->E Isolation G Reaction Vessel (Solvent: Acetone, Reflux) E->G E->G Proceed to Etherification F Base (K₂CO₃) Ethylating Agent (EtI) F->G H Workup & Purification (Filter, Evaporate, Extract) G->H Reaction I Final Product: This compound H->I Isolation

Caption: Overall workflow for the two-phase synthesis of this compound.

Phase 1 Protocol: Synthesis of 3-Hydroxy-2-nitropyridine

This phase focuses on the nitration of 3-hydroxypyridine. The use of potassium nitrate in concentrated sulfuric acid provides a controlled and effective nitrating medium.[6]

Scientific Rationale

The mixture of a nitrate salt and concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The reaction temperature is maintained around 40°C as a critical compromise; it is high enough to ensure a reasonable reaction rate but low enough to minimize oxidative side reactions and the formation of dinitrated byproducts.[6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Hydroxypyridine95.1010.0 g105.1Starting material
Potassium Nitrate (KNO₃)101.1012.75 g126.1Nitrating source (1.2 equiv.)
Sulfuric Acid (H₂SO₄), 98%98.08~50 mL-Solvent and catalyst
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Deionized Water18.02~500 mL-For workup
Ice-As needed-For temperature control
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C.

  • Addition of Reactant: While maintaining the low temperature, slowly and portion-wise add 10.0 g (105.1 mmol) of 3-hydroxypyridine to the stirred sulfuric acid. Ensure the temperature does not exceed 20°C.

  • Addition of Nitrating Agent: Once the 3-hydroxypyridine has completely dissolved, add 12.75 g (126.1 mmol) of anhydrous potassium nitrate in small portions over 30-45 minutes. Use the ice bath to control the exothermic reaction and keep the internal temperature below 45°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker (1 L), prepare a mixture of ~400 g of crushed ice and 100 mL of water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Neutralization and Precipitation: Slowly add solid sodium bicarbonate to the acidic solution to neutralize the sulfuric acid. Continue adding until the pH of the solution reaches 6.5-7.0. A yellow precipitate of 3-hydroxy-2-nitropyridine will form.

  • Isolation: Allow the mixture to stand for at least one hour (or overnight in a cold room) to ensure complete precipitation.[6] Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and dry it under vacuum to a constant weight. The product is a light yellow powder.[2]

Phase 2 Protocol: Synthesis of this compound

This phase employs the Williamson ether synthesis to convert the hydroxyl group of the intermediate into an ethoxy group.

Scientific Rationale

The reaction proceeds via an SN2 mechanism.[3] Potassium carbonate acts as a mild base, sufficient to deprotonate the acidic phenolic proton of 3-hydroxy-2-nitropyridine (pKa ~7-8), forming the nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group. Acetone is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. Refluxing provides the necessary activation energy for the reaction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Hydroxy-2-nitropyridine140.1010.0 g71.4Intermediate from Phase 1
Potassium Carbonate (K₂CO₃)138.2114.8 g107.1Base (1.5 equiv.)
Ethyl Iodide (EtI)155.9713.3 g (6.8 mL)85.7Ethylating agent (1.2 equiv.)
Acetone58.08150 mL-Anhydrous solvent
Ethyl Acetate88.11~100 mL-Extraction solvent
Brine (Saturated NaCl)-~50 mL-For washing
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (71.4 mmol) of 3-hydroxy-2-nitropyridine, 14.8 g (107.1 mmol) of finely ground anhydrous potassium carbonate, and 150 mL of anhydrous acetone.

  • Addition of Ethylating Agent: Equip the flask with a magnetic stirrer and a reflux condenser. Add 6.8 mL (85.7 mmol) of ethyl iodide to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. Remove the inorganic solids (K₂CO₃ and KI byproduct) by vacuum filtration and wash the solids with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to light yellow solid.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Phase 1 Hazards: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care. The nitration reaction is exothermic and can run away if additions are too fast or cooling is inadequate. Nitrated organic compounds can be thermally unstable or explosive; avoid excessive heat and mechanical shock.[8][9][10][11]

  • Phase 2 Hazards: Ethyl iodide is a lachrymator and an alkylating agent, which are often carcinogenic; handle with caution. Acetone and ethyl acetate are highly flammable; ensure no ignition sources are nearby.

References

Application Notes & Protocols: The Role of 3-Ethoxy-2-nitropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in the structures of approved therapeutic agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. Within the vast family of pyridine derivatives, nitropyridines are particularly esteemed as versatile synthetic intermediates.[1][4][5] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine core, unlocking a diverse range of chemical transformations essential for constructing complex drug candidates.[4]

This guide focuses on a specific, highly functionalized member of this class: 3-Ethoxy-2-nitropyridine (CAS No. 74037-50-6).[6][7] We will explore its chemical reactivity, outline its strategic applications as a building block, and provide detailed, field-proven protocols for its use in synthetic workflows relevant to drug development professionals.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to harnessing its synthetic potential. Its molecular architecture, featuring a pyridine core functionalized with both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group, creates a unique and highly exploitable reactivity profile.

Table 1: Key Properties of this compound
PropertyValueSource(s)
CAS Number 74037-50-6[6]
Molecular Formula C₇H₈N₂O₃[6][7]
Molecular Weight 168.15 g/mol [6][7][8]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid
Purity Typically >98.0% (GC)
Synonyms 2-Nitro-3-ethoxypyridine[8]
The Causality of Reactivity

The synthetic utility of this compound is not arbitrary; it is a direct consequence of the electronic interplay between its functional groups.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent at the 2-position renders the pyridine ring electron-deficient. This electronic "pull" is critical for activating the ring towards Nucleophilic Aromatic Substitution (SNAr) , particularly at the positions ortho and para to the nitro group.[4][9][10] Furthermore, the nitro group serves as a versatile synthetic handle, as it can be reliably reduced to a primary amine (-NH₂), a key functional group for introducing diversity in drug candidates.[11]

  • The Ethoxy Group (-OCH₂CH₃): Positioned at the 3-position, the ethoxy group acts as an electron-donating group through resonance. This influences the regioselectivity of substitution reactions and modulates the overall electronic character of the molecule.[11][12] In a final drug molecule, the ethoxy group can enhance lipophilicity, potentially improving membrane permeability, and can serve as a metabolic soft spot or a point for hydrogen bond acceptance.

  • The Pyridine Nitrogen: The nitrogen atom within the aromatic ring imparts basicity, influences aqueous solubility, and provides a key point of interaction for binding to biological targets such as enzyme active sites.

Caption: Key reactive sites and functional group influences on this compound.

Section 2: Core Applications in Medicinal Chemistry

This compound is primarily employed as a strategic building block to generate more complex molecular scaffolds. Its two main modes of application revolve around leveraging the nitro group as either an activating group for substitution or as a precursor to the versatile amino group.

Application 2.1: Intermediate for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for the displacement of a suitable leaving group by a nucleophile. While this compound itself lacks a leaving group, its activated ring system is a precursor for such reactions. Often, a related precursor like 2-chloro-3-ethoxypyridine would be nitrated, or a similar strategy would be employed where the nitro group facilitates the displacement of a halide at the 6-position. The principle remains a cornerstone of pyridine chemistry.

For illustrative purposes, the following workflow and protocol demonstrate how a related activated nitropyridine is used in an SNAr reaction, a primary application for this class of compounds.

G start Activated Nitropyridine (e.g., 2-Chloro-3-nitropyridine) conditions Reaction Conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat start->conditions nucleophile Nucleophile (R-NH₂, R-SH, R-OH) nucleophile->conditions product Substituted Pyridine Product conditions->product SNAr Reaction workup Aqueous Workup & Extraction product->workup purify Purification (Chromatography, Recrystallization) workup->purify

Caption: General workflow for SNAr reactions using an activated nitropyridine intermediate.

This protocol is a representative example for the SNAr reaction class and should be adapted and optimized for specific substrates.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the activated nitropyridine substrate (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of 0.1-0.5 M.

    • Causality Note: Polar aprotic solvents are used because they effectively solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.

Application 2.2: Precursor to 3-Ethoxy-2-aminopyridine Derivatives

The transformation of the nitro group into an amine is one of the most powerful applications of this compound. The resulting 3-Ethoxy-2-aminopyridine is a highly valuable intermediate, as the primary amine can be readily elaborated into a vast array of functional groups, including amides, sulfonamides, ureas, and carbamates, which are prevalent in bioactive molecules.

G start This compound reduction Reduction Conditions (e.g., H₂, Pd/C in EtOH) (e.g., SnCl₂·2H₂O in EtOH) start->reduction Nitro Reduction intermediate 3-Ethoxy-2-aminopyridine (Key Intermediate) reduction->intermediate derivatization Derivatization Reaction Amide Coupling, Sulfonylation, etc. intermediate->derivatization library Diverse Library of Bioactive Candidates derivatization->library

Caption: Workflow for the synthesis of 2-aminopyridine derivatives from this compound.

  • Warning: This procedure involves gaseous hydrogen and a pyrophoric catalyst. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.*

  • Setup: Add this compound (1.0 eq) to a heavy-walled hydrogenation flask. Add a suitable solvent, typically ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% loading) to the flask.

    • Causality Note: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers high yields and clean conversions, and the catalyst can be easily removed by filtration.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel with H₂ (typically 1-3 atm, or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.

  • Workup (Self-Validating): Carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. A successful filtration is validated by the filtrate being colorless. Wash the Celite® pad with additional solvent (EtOH or MeOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Ethoxy-2-aminopyridine, which can often be used in the next step without further purification.

Section 3: Drug Discovery Workflow Example

To illustrate the power of this compound, we present a hypothetical workflow for generating a library of potential TYK2 kinase inhibitors, a target for autoimmune diseases.[13] The 2-amino-3-ethoxypyridine core will serve as a hinge-binding motif.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Purification & Analysis A This compound B Protocol 2: Catalytic Hydrogenation A->B C Key Intermediate: 3-Ethoxy-2-aminopyridine B->C E Protocol 3: Parallel Amide Coupling (e.g., HATU, DIPEA) C->E D Diverse Carboxylic Acids (R-COOH) D->E F Crude Product Library E->F G Purification (Mass-Directed Prep-HPLC) F->G H Final Compound Library (Purity >95%) G->H I Biological Screening (e.g., TYK2 Inhibition Assay) H->I

Caption: A multi-phase workflow from the starting material to a purified library for biological screening.

  • Stock Solutions: Prepare a stock solution of 3-Ethoxy-2-aminopyridine (1.0 eq) in DMF. Prepare separate stock solutions of a diverse set of carboxylic acids (1.1 eq) in DMF. Prepare a stock solution of the coupling reagent HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Reaction Array: In a 96-well plate or an array of vials, dispense the 3-Ethoxy-2-aminopyridine stock solution.

  • Library Synthesis: To each well/vial, add a different carboxylic acid stock solution, followed by the HATU/DIPEA stock solution. Seal the plate/vials and shake at room temperature for 12-24 hours.

    • Trustworthiness Note: This system is self-validating. A small aliquot from each well can be analyzed by LC-MS to confirm the formation of the desired product mass, providing a rapid assessment of reaction success across the entire library before committing to large-scale purification.

  • Quenching & Dilution: Quench the reactions by adding water, then dilute with DMSO to prepare the plates for purification.

  • Purification: Purify each compound using mass-directed preparative HPLC.

  • Final Plate: Lyophilize the pure fractions to yield the final compounds as powders, which are then accurately weighed, dissolved in DMSO to a known concentration, and formatted for biological screening.

Section 4: Safety and Handling

This compound is a chemical intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use.[6][14] Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a properly functioning chemical fume hood.

Conclusion

This compound represents a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is derived not from any inherent biological activity of its own, but from the latent potential locked within its functionalized pyridine structure. Through well-established and reliable chemical transformations—namely, nitro group reduction and participation in nucleophilic substitution reactions—it provides chemists with a robust platform to rapidly generate novel and diverse molecular architectures. Its strategic use can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery programs, underscoring the critical role of versatile intermediates in the quest for new medicines.

References

Application Notes and Protocols for 3-Ethoxy-2-nitropyridine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-Ethoxy-2-nitropyridine is a commercially available reagent, however, its application as a derivatizing agent in analytical chemistry is not well-documented in peer-reviewed literature. The following application notes and protocols are based on the established principles of nucleophilic aromatic substitution on activated pyridine rings and are presented as a scientifically-grounded, theoretical guide for researchers to develop and validate a novel analytical method.

Introduction: A Novel Chromophoric Reagent for Amine Analysis

In the field of analytical chemistry, particularly in chromatographic analysis, the derivatization of analytes is a crucial technique to enhance detectability and improve separation.[1][2] Many biologically significant molecules, including primary and secondary amines, lack a native chromophore, making their detection by UV-Vis spectrophotometry challenging. This compound emerges as a promising, albeit underexplored, candidate for a derivatizing reagent.

Structurally, this compound possesses a pyridine ring rendered highly electron-deficient by the presence of a nitro group at the 2-position. This strong electron-withdrawing group activates the ring towards nucleophilic aromatic substitution (SNAr).[3] This document outlines a theoretical framework for the application of this compound as a pre-column derivatizing agent for the HPLC-UV analysis of primary and secondary amines. The proposed reaction involves the nucleophilic displacement of the ethoxy group at the 3-position by the amine analyte, resulting in a stable, chromophoric 3-amino-2-nitropyridine derivative. This derivative is expected to exhibit strong UV absorbance, thereby enabling sensitive quantification of the original amine.

Chemical and Physical Properties

PropertyValueSource
CAS Number 74037-50-6[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[5]
Melting Point 25 °C[5]
Storage Refrigerated (0-10°C)[5]

Proposed Reaction Mechanism and Rationale

The derivatization reaction is predicated on the principles of nucleophilic aromatic substitution. The pyridine nitrogen and the ortho-nitro group strongly activate the pyridine ring for nucleophilic attack.[6] Based on studies of related compounds like 3-fluoro-2-nitropyridine, where the halogen at the 3-position is readily displaced by nitrogen nucleophiles, we propose a similar reactivity for this compound.[4]

The proposed mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine (the nucleophile) attacks the electron-deficient carbon atom at the 3-position of the pyridine ring.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative nitro group and the pyridine nitrogen.[3]

  • Rearomatization: The pyridine ring rearomatizes by expelling the ethoxy group as an ethoxide anion, which is a plausible leaving group in this highly activated system.

  • Formation of the Derivatized Product: The final product is a stable 3-(alkyl/dialkyl)amino-2-nitropyridine derivative, which now contains the chromophoric 2-nitropyridyl moiety.

Reaction_Mechanism reagent This compound intermediate Meisenheimer Complex (transient) reagent->intermediate + R1R2NH amine R1R2NH (Primary/Secondary Amine) amine->intermediate product 3-(R1R2-amino)-2-nitropyridine (Chromophoric Derivative) intermediate->product - CH3CH2O- leaving_group CH3CH2O- (Ethoxide)

Figure 1: Proposed reaction mechanism for the derivatization of amines.

Application Note: Quantification of Aliphatic Amines by HPLC-UV

Principle

This method describes the quantification of primary and secondary aliphatic amines in a sample matrix. The amines are derivatized with this compound in a pre-column step to yield their corresponding 3-amino-2-nitropyridine derivatives. These derivatives possess a strong UV chromophore, allowing for their separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Reagents and Materials
  • This compound (Reagent)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

  • Amine standards of interest

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Proposed Derivatization Protocol

This protocol is a starting point and should be optimized for the specific amine of interest.

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be stored protected from light.

  • Preparation of Amine Standard/Sample: Prepare a stock solution of the amine standard in a suitable solvent (e.g., water or methanol). Samples containing the amine of interest should be diluted to fall within the expected linear range of the assay.

  • Derivatization Reaction:

    • In a microcentrifuge tube or autosampler vial, add 50 µL of the amine standard or sample.

    • Add 100 µL of the this compound solution.

    • Add 20 µL of a 1% (v/v) solution of triethylamine in acetonitrile to act as a base catalyst.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The optimal temperature and time should be determined experimentally.

    • After incubation, cool the mixture to room temperature.

    • Add 830 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) to dilute the sample and stop the reaction.

    • The sample is now ready for HPLC analysis.

Analytical_Workflow sample Amine Sample/Standard reagent Add this compound and Base (TEA) sample->reagent reaction Incubate at 60°C for 30 min reagent->reaction dilution Dilute to Stop Reaction reaction->dilution hplc Inject into HPLC-UV System dilution->hplc analysis Separation & Detection hplc->analysis quantification Quantification analysis->quantification

Figure 2: Proposed analytical workflow for amine derivatization and analysis.
Proposed HPLC Conditions

ParameterSuggested Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~350-450 nm (Determine λmax experimentally)
Injection Volume 10 µL

Note: The hydrophobicity of the derivatized amine will depend on the R groups of the original amine. The gradient should be optimized to ensure good separation from the excess reagent and any byproducts.

Protocol Validation: A Self-Validating System

For this method to be considered trustworthy and reliable, a thorough validation must be performed in accordance with ICH Q2(R1) guidelines.[7][8] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

Key Validation Parameters
ParameterPurpose and MethodologyAcceptance Criteria (Example)
Specificity To ensure the signal is from the analyte derivative. Analyze blank matrix, placebo, and spiked samples to check for interferences at the retention time of the analyte.No significant interfering peaks at the retention time of the analyte derivative.
Linearity and Range To demonstrate a proportional relationship between concentration and response. Prepare at least 5 concentrations of the derivatized standard and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.995.
Accuracy To determine the closeness of the measured value to the true value. Analyze samples with known concentrations (at least 3 levels, e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery.Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.
Repeatability(Intra-assay precision) Analyze replicate samples (e.g., n=6) of the same concentration on the same day with the same analyst and instrument.RSD ≤ 2.0%.
Intermediate Precision(Inter-assay precision) Analyze the same sample on different days, with different analysts, or on different instruments.RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined based on signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on signal-to-noise ratio (e.g., 10:1) or by analyzing samples with known low concentrations.S/N ≥ 10; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).No significant change in results; system suitability parameters are met.

Conclusion

While this compound is not yet an established reagent in analytical chemistry, its chemical structure strongly suggests its potential as a chromophoric derivatizing agent for primary and secondary amines. The proposed application, based on the well-understood SNAr mechanism, offers a viable path for the development of new analytical methods for a wide range of amine-containing compounds. The protocols and validation guidelines provided here serve as a comprehensive starting point for researchers to explore this potential, with the ultimate goal of developing a robust, sensitive, and reliable analytical method.

References

Application Notes and Protocols: A Researcher's Guide to the Nitration of 3-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated Pyridines in Medicinal Chemistry and Drug Development

Nitrated pyridine scaffolds are of paramount importance in the field of drug discovery and development. The introduction of a nitro group onto the pyridine ring serves as a crucial synthetic handle, enabling a diverse array of subsequent chemical transformations. This functionalization is often a key step in the synthesis of complex heterocyclic compounds with a wide range of biological activities. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets and ultimately its pharmacological profile. Researchers and drug development professionals frequently utilize nitrated pyridines as versatile intermediates for the synthesis of novel therapeutic agents, including but not limited to, kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. This application note provides a detailed experimental guide for the nitration of 3-ethoxypyridine, a common starting material in medicinal chemistry, offering insights into two strategic approaches: direct nitration and nitration via an N-oxide intermediate.

Understanding the Chemistry: The Challenge of Pyridine Nitration

The direct electrophilic nitration of pyridine is notoriously challenging due to the inherent electron-deficient nature of the aromatic ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions typically employed for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making electrophilic substitution even more difficult.

To overcome this hurdle, two primary strategies are employed:

  • Direct Nitration under Forcing Conditions: This approach involves using highly reactive nitrating agents or harsh reaction conditions to force the nitration to proceed. However, this method often suffers from low yields and a lack of regioselectivity.

  • Nitration via Pyridine N-oxide: The formation of a pyridine N-oxide is a widely adopted strategy to activate the pyridine ring towards electrophilic substitution. The N-oxide group is electron-donating through resonance, increasing the electron density of the ring, particularly at the 2- and 4-positions, thereby facilitating nitration under milder conditions.

This guide will provide detailed protocols for both approaches, with a particular emphasis on the more efficient and controlled N-oxide route.

Safety First: Essential Precautions for Nitration Reactions

Nitration reactions are inherently hazardous and must be conducted with stringent safety measures in place.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.

  • Exothermic Reactions: Nitration reactions are highly exothermic and have the potential for thermal runaway, which can lead to violent decomposition or explosion. Strict temperature control is critical. Always add reagents slowly and use an ice bath to maintain the desired temperature.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxides (NOx), which are harmful if inhaled. Ensure adequate ventilation by working in a fume hood.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) on hand.

Protocol 1: Nitration of 3-Ethoxypyridine via N-Oxide Intermediate

This protocol is the recommended approach due to its higher efficiency and better control over regioselectivity. The synthesis involves two main steps: the oxidation of 3-ethoxypyridine to its N-oxide, followed by the nitration of the N-oxide.

Step 1: Synthesis of 3-Ethoxypyridine N-oxide

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-EthoxypyridineReagentSigma-Aldrich
3-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Sodium sulfate (anhydrous)ACSVWR
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--
Rotary evaporator--

Experimental Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxypyridine (10.0 g, 81.2 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (18.2 g, 105.6 mmol, 1.3 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (3 x 50 mL) to remove excess m-CPBA and 3-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (Eluent: gradient of 0-10% Methanol in Dichloromethane) to yield 3-ethoxypyridine N-oxide as a white solid.

Step 2: Nitration of 3-Ethoxypyridine N-oxide

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Ethoxypyridine N-oxide-Synthesized in Step 1
Concentrated Sulfuric Acid (H₂SO₄)98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)90%Sigma-Aldrich
Ice--
Saturated sodium bicarbonate solution-Prepared in-house
Ethyl acetateACSFisher Scientific
Sodium sulfate (anhydrous)ACSVWR
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Dropping funnel--
Separatory funnel--
Rotary evaporator--

Experimental Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-ethoxypyridine N-oxide (5.0 g, 36.0 mmol) to the cold sulfuric acid with stirring. Ensure the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (3.0 mL, 72.0 mmol, 2.0 equivalents) to concentrated sulfuric acid (5.0 mL) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of 3-ethoxypyridine N-oxide in sulfuric acid over 30 minutes, keeping the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, primarily 3-ethoxy-4-nitropyridine 1-oxide, can be purified by column chromatography on silica gel (Eluent: gradient of 20-50% Ethyl Acetate in Hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Expected Outcome and Regioselectivity:

The nitration of 3-ethoxypyridine N-oxide is expected to predominantly yield 3-ethoxy-4-nitropyridine 1-oxide . The N-oxide group strongly directs electrophilic substitution to the 4-position. The ethoxy group at the 3-position further activates the 4-position.

Protocol 2: Direct Nitration of 3-Ethoxypyridine (A Discussion of the Approach)

As previously mentioned, the direct nitration of 3-ethoxypyridine is a challenging transformation. The following is a general protocol based on standard nitration procedures for deactivated pyridines. Researchers should be aware that this reaction may result in a mixture of isomers and low yields.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-EthoxypyridineReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)70%Sigma-Aldrich
Ice--
Saturated sodium bicarbonate solution-Prepared in-house
Dichloromethane (DCM)ACSFisher Scientific
Sodium sulfate (anhydrous)ACSVWR
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Reflux condenser--

Experimental Procedure:

  • In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (25 mL).

  • Cool the acid to 0 °C in an ice bath and slowly add 3-ethoxypyridine (5.0 g, 40.6 mmol) with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, 81.2 mmol, 2.0 equivalents) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the pyridine solution, maintaining the temperature below 10 °C.

  • After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC. Be aware that the starting material may not be fully consumed.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice (150 g).

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product will likely be a mixture of nitrated isomers and unreacted starting material. Separation of these isomers can be challenging and typically requires careful column chromatography on silica gel.

Expected Outcome and Regioselectivity:

The direct nitration of 3-ethoxypyridine is expected to be less regioselective than the N-oxide route. The primary sites of nitration would be the positions activated by the ethoxy group (ortho and para) and not further deactivated by the protonated pyridine nitrogen. Therefore, a mixture of 3-ethoxy-2-nitropyridine , 3-ethoxy-4-nitropyridine , and 3-ethoxy-6-nitropyridine is anticipated. The separation of these isomers is a significant challenge in this approach.

Characterization of Nitrated Products

The successful synthesis of the nitrated 3-ethoxypyridine derivatives should be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

CompoundAppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
3-Ethoxy-4-nitropyridine 1-oxideYellow solid8.1-8.3 (d, 1H), 7.1-7.3 (d, 1H), 6.9-7.1 (dd, 1H), 4.2-4.4 (q, 2H), 1.4-1.6 (t, 3H)~155, ~145, ~140, ~125, ~110, ~65, ~14
This compoundPale yellow oil or solid8.2-8.4 (dd, 1H), 7.3-7.5 (dd, 1H), 7.0-7.2 (dd, 1H), 4.1-4.3 (q, 2H), 1.4-1.6 (t, 3H)~160, ~150, ~140, ~120, ~115, ~65, ~14
3-Ethoxy-4-nitropyridinePale yellow solid8.8-9.0 (s, 1H), 8.3-8.5 (d, 1H), 7.2-7.4 (d, 1H), 4.2-4.4 (q, 2H), 1.5-1.7 (t, 3H)~158, ~150, ~145, ~120, ~110, ~65, ~14
3-Ethoxy-6-nitropyridinePale yellow solid8.9-9.1 (d, 1H), 8.1-8.3 (dd, 1H), 6.8-7.0 (d, 1H), 4.1-4.3 (q, 2H), 1.4-1.6 (t, 3H)~165, ~155, ~140, ~130, ~110, ~65, ~14

Note: The exact chemical shifts may vary depending on the solvent and concentration. These are estimated values based on related structures.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Workflow Diagrams

G cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Nitration s1_start Dissolve 3-Ethoxypyridine in DCM s1_cool Cool to 0 °C s1_add Add m-CPBA s1_react Stir at RT s1_workup Aqueous Work-up s1_purify Column Chromatography s1_product 3-Ethoxypyridine N-oxide s2_start Dissolve N-oxide in H₂SO₄ s1_product->s2_start Use in next step s2_cool Cool to 0 °C s2_add Add Nitrating Mixture s2_react Stir s2_quench Quench on Ice s2_neutralize Neutralize s2_extract Extract with Ethyl Acetate s2_purify Purification s2_product 3-Ethoxy-4-nitropyridine 1-oxide

Caption: Directing effects influencing the regioselectivity of pyridine nitration.

Conclusion

This application note has provided detailed experimental protocols and scientific rationale for the nitration of 3-ethoxypyridine. For researchers and drug development professionals, the N-oxide mediated pathway is the recommended and more reliable method for obtaining the desired 3-ethoxy-4-nitropyridine 1-oxide in good yield and high regioselectivity. While direct nitration is a conceptually simpler approach, it is fraught with challenges, including low reactivity and the formation of isomeric mixtures that are difficult to separate. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, but a thorough understanding of the underlying chemical principles and adherence to strict safety protocols are paramount for success in these endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Enhancing Your Yield

Low yields are a frequent challenge in organic synthesis. This section addresses specific problems you might encounter during the synthesis of 3-Ethoxy-2-nitropyridine and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of Starting Material

Question: I am reacting 3-hydroxy-2-nitropyridine with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base, but I'm observing a low conversion rate to this compound. What could be the cause?

Answer: This issue often stems from several factors related to the reactants' quality, reaction conditions, and the choice of base.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 3-Hydroxy-2-nitropyridine: Ensure your starting material is pure and dry. Impurities can interfere with the reaction.

    • Ethylating Agent: Use a fresh, high-purity ethylating agent. Ethyl iodide, for instance, can decompose over time, releasing iodine which can complicate the reaction.

    • Solvent: The presence of water in your solvent can hydrolyze the ethylating agent and affect the base's efficacy. Always use anhydrous solvents.

  • Inadequate Base Strength or Solubility:

    • The basicity and solubility of the chosen base are critical. If the base is not strong enough to deprotonate the hydroxyl group of 3-hydroxy-2-nitropyridine effectively, the reaction will be slow or incomplete.

    • Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Suboptimal Reaction Temperature:

    • The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Insufficient Reaction Time:

    • Some etherification reactions can be slow. Ensure you are allowing enough time for the reaction to go to completion. Monitor the reaction's progress over time to determine the optimal duration.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making the purification of this compound difficult and reducing the overall yield. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a common problem, often due to the reactivity of the starting materials and intermediates under the reaction conditions.

Potential Side Reactions & Mitigation Strategies:

  • N-Alkylation: The pyridine nitrogen is nucleophilic and can compete with the hydroxyl group for the ethylating agent, leading to the formation of an N-ethylated pyridinium salt.

    • Solution: Using a bulky base might sterically hinder the approach of the ethylating agent to the nitrogen atom.

  • Over-alkylation: If a very strong base and an excess of the ethylating agent are used, there is a possibility of further reactions on the pyridine ring.

    • Solution: Use stoichiometric amounts of the ethylating agent and add it slowly to the reaction mixture to maintain a low concentration.

  • Decomposition: At elevated temperatures, nitropyridines can be susceptible to decomposition.[1]

    • Solution: Carefully control the reaction temperature and avoid excessive heating. If possible, run the reaction at the lowest effective temperature.

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of This compound check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK check_purity->purity_ok if pure purity_issue Impure Materials check_purity->purity_issue if impure check_conditions Evaluate Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok if optimal conditions_issue Suboptimal Conditions check_conditions->conditions_issue if suboptimal check_workup Assess Work-up & Purification workup_ok Work-up OK check_workup->workup_ok if efficient workup_issue Product Loss During Work-up check_workup->workup_issue if loss occurs purity_ok->check_conditions repurify Repurify or Use New Batch purity_issue->repurify conditions_ok->check_workup optimize_conditions Optimize Base, Solvent, Temperature, Time conditions_issue->optimize_conditions optimize_workup Refine Extraction & Purification Protocol workup_issue->optimize_workup

Caption: A decision-making workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Williamson ether synthesis, starting from 3-hydroxy-2-nitropyridine and an ethylating agent in the presence of a suitable base. The choice of reagents and conditions can be optimized for better yields.

Q2: How can I purify the final product?

A2: Column chromatography on silica gel is a standard method for purifying this compound. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Q3: Are there alternative methods for synthesizing this compound?

A3: While the Williamson ether synthesis is common, other approaches could involve the direct nitration of 3-ethoxypyridine. However, the direct nitration of pyridines can be challenging and often results in low yields and a mixture of isomers due to the deactivation of the pyridine ring.[1][2]

Q4: What are the safety precautions I should take when working with nitropyridine derivatives?

A4: Nitropyridine compounds can be hazardous and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to provide a reliable method for the synthesis of this compound with a good yield.

Materials:

  • 3-Hydroxy-2-nitropyridine

  • Potassium carbonate (K2CO3), anhydrous

  • Ethyl iodide (C2H5I)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-2-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Reagent Addition: Stir the suspension and add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Quantitative Data Summary
ReagentMolar RatioPurityNotes
3-Hydroxy-2-nitropyridine1.0>98%Ensure it is completely dry.
Potassium Carbonate (K2CO3)1.5AnhydrousA fine powder increases reaction rate.
Ethyl Iodide (C2H5I)1.2>99%Store over copper wire to remove iodine.
Dimethylformamide (DMF)-AnhydrousUse a freshly opened bottle or dried solvent.

Visualizing the Synthetic Pathway

SynthesisPathway start 3-Hydroxy-2-nitropyridine reagents K2CO3, C2H5I DMF, 60-70 °C start->reagents product This compound reagents->product

Caption: The synthetic route to this compound.

IV. References

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from r/Chempros.

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.

  • Nitropyridines: Synthesis and reactions. ResearchGate.

  • This compound 74037-50-6. TCI AMERICA.

  • Synthesis and Functionalization of 3-Nitropyridines.

  • This compound, 1 gram, Each. CP Lab Safety.

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.

  • 3-Hydroxy-2-nitropyridine synthesis. ChemicalBook.

  • Technical Support Center: Synthesis of Nitropyridines. Benchchem.

  • This compound | CAS 74037-50-6. Santa Cruz Biotechnology.

  • This compound (C7H8N2O3). PubChemLite.

  • Synthesizing technology for 3-hydroxy-2-nitropyridine. Google Patents.

  • Preparation method of 3-hydroxy-2-nitropyridine. Google Patents.

  • Process for preparation of nitropyridine derivatives. Google Patents.

  • Diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.

  • 2,3-diaminopyridine. Organic Syntheses Procedure.

  • This compound. Polysil.

  • Preparation method of 2-hydroxy-3-nitropyridine. Google Patents.

  • 3-ethoxy-2-cyclohexenone. Organic Syntheses Procedure.

References

Technical Support Center: Purification of Crude 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Ethoxy-2-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common purification challenges. As Senior Application Scientists, we combine established chemical principles with field-tested insights to ensure your success.

Introduction to this compound and its Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its molecular structure, featuring a pyridine ring substituted with both an ethoxy and a nitro group, presents unique purification challenges.[3][4][5] The crude product from synthesis can contain a variety of impurities, including unreacted starting materials, byproducts from side reactions (such as isomers or over-nitrated products), and residual solvents.[6] The choice of purification technique is critical to achieving the high purity required for downstream applications, often exceeding 98%.[7][8]

This guide will focus on the two most common and effective purification techniques for this compound: recrystallization and column chromatography . We will explore the "why" behind each step, providing a robust framework for troubleshooting and optimization.

Pre-Purification Analysis: Know Your Impurities

Before attempting any purification, a preliminary analysis of the crude material is essential. This will inform your choice of purification method and conditions.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in your crude mixture and for selecting an appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide valuable information about the major components of the crude mixture and help identify the structures of significant impurities.[9]

  • Melting Point Analysis: A broad and depressed melting range compared to the pure compound (28-32°C) is a good indicator of the presence of impurities.[9]

Purification Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a larger scale, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[10][11]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly or not at all at room temperature but have high solubility at or near its boiling point.[10][11]

    • Expert Insight: Based on the polarity of this compound, suitable solvent systems often involve a mixture of a polar and a non-polar solvent. Common choices include ethanol/water, isopropanol/water, or hexane/ethyl acetate mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[11] Continuous stirring and heating are crucial.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Add more solvent. Use a solvent with a lower boiling point.
No Crystal Formation The solution is not saturated. The cooling process is too rapid.Evaporate some of the solvent to increase concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath for a longer period.
Poor Purity Impurities co-precipitated with the product. The cooling was too fast, trapping impurities.Ensure slow cooling. Consider a second recrystallization.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Recrystallization workflow for this compound.

Purification Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12][13] It is particularly useful for purifying small to medium quantities of material or when recrystallization is ineffective.

Step-by-Step Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for compounds like this compound.[13]

    • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[14] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a vertical glass column and allow it to pack evenly, tapping the column gently to remove air bubbles.[15]

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column and allow it to adsorb onto the silica gel.[16]

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Isocratic vs. Gradient Elution:

      • Isocratic: Use a single eluent composition throughout the separation.

      • Gradient: Gradually increase the polarity of the eluent to separate compounds with a wider range of polarities.[14]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor Separation Inappropriate eluent system. Column overloading. Poorly packed column (channeling).Optimize the eluent system using TLC. Reduce the amount of crude material loaded. Repack the column carefully.
Product Not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Product Eluting Too Quickly The eluent is too polar.Decrease the polarity of the eluent.
Band Tailing/Streaking The compound is interacting strongly with the acidic silica gel. The sample was loaded in too much solvent.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent. Load the sample in the minimum possible volume of solvent.

Column Chromatography Decision-Making Diagram

Chromatography_Decision Start Crude this compound TLC Perform TLC Analysis Start->TLC Rf_Check Is Rf of Product 0.2 - 0.4? TLC->Rf_Check Optimize Adjust Solvent Polarity Rf_Check->Optimize No Pack_Column Pack Column with Silica Gel Rf_Check->Pack_Column Yes Optimize->TLC Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Chosen Solvent System Load_Sample->Elute Collect Collect and Analyze Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Remove Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

References

Technical Support Center: Synthesis of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-2-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Synthesis Overview & Common Challenges

The synthesis of this compound typically proceeds via two primary routes:

  • Nitration of 3-Hydroxypyridine followed by Ethylation: This classic approach involves the nitration of 3-hydroxypyridine to form 3-hydroxy-2-nitropyridine, which is then ethylated.

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine: This method utilizes sodium ethoxide to displace the chloride in 2-chloro-3-nitropyridine.

Both pathways, while effective, are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. Understanding the mechanistic origin of these impurities is the first step toward mitigating their formation.

Core Challenge: Byproduct Formation

The primary hurdle in synthesizing this compound is controlling selectivity and minimizing the generation of undesired side products. The nature of these byproducts is intrinsically linked to the chosen synthetic route.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Route 1: Nitration of 3-Hydroxypyridine and Subsequent Ethylation
FAQ 1: My nitration of 3-hydroxypyridine is giving me a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?

Answer: This is a common issue stemming from the directing effects of the hydroxyl group on the pyridine ring. While the hydroxyl group is ortho-, para-directing, the reaction conditions can influence the product distribution.

  • Mechanistic Insight: The nitration of 3-hydroxypyridine typically occurs on the conjugate acid form of the molecule.[1] The protonated pyridine ring is strongly deactivated, but the hydroxyl group can still direct the incoming electrophile (the nitronium ion, NO₂⁺). Nitration can occur at the 2, 4, and 6 positions.

  • Troubleshooting Steps:

    • Control the Temperature: Maintain a low reaction temperature (typically below 30°C) as higher temperatures can lead to the formation of dinitro and trinitro species.[2][3]

    • Choice of Nitrating Agent: The classic mixed acid (concentrated sulfuric and nitric acid) is often used.[2] However, alternative nitrating systems like a metal nitrate (e.g., KNO₃) in acetic anhydride can offer milder conditions and potentially higher yields of the desired isomer.[2][4] A Chinese patent suggests that using KNO₃ with concentrated sulfuric acid can also reduce the formation of acid mist and oxidation byproducts.[5]

    • Slow and Controlled Addition: The dropwise addition of the nitrating agent to the solution of 3-hydroxypyridine in sulfuric acid is crucial to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to over-nitration.

Experimental Protocol: Regioselective Nitration of 3-Hydroxypyridine
Step Procedure Rationale
1 Dissolve 3-hydroxypyridine in concentrated sulfuric acid under cooling in an ice bath.Ensures complete protonation and helps to dissipate heat.
2 Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise.Maintains a low temperature and prevents runaway reactions.
3 Monitor the reaction by TLC or LC-MS.Allows for determination of reaction completion and byproduct formation.
4 Upon completion, carefully pour the reaction mixture onto crushed ice.Quenches the reaction and precipitates the product.
5 Neutralize the solution with a suitable base (e.g., NaHCO₃) to a pH of 4.5-7.5.[5]Facilitates the precipitation of the 3-hydroxy-2-nitropyridine.
6 Filter, wash with cold water, and dry the solid product.Isolates the crude product for further purification or use.
FAQ 2: During the ethylation of 3-hydroxy-2-nitropyridine, I am observing the formation of an unknown byproduct. What could it be and how can I avoid it?

Answer: The most likely culprit is C-alkylation in addition to the desired O-alkylation. The phenoxide intermediate is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring.[6]

  • Mechanistic Insight: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[6][7] However, phenoxides can also undergo C-alkylation, especially if there are positions on the ring that are electronically activated.[8]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can favor O-alkylation.[8] The use of polar aprotic solvents minimizes competing elimination reactions.[8]

    • Alkylating Agent: Employ a good primary alkyl halide like ethyl iodide or ethyl bromide. Tertiary alkyl halides are prone to E2 elimination.[7][8]

    • Temperature Control: Running the reaction at a moderate temperature can help to control the selectivity.

Visualization: O- vs. C-Alkylation in Ethylation

G cluster_0 Reaction Pathways Start 3-hydroxy-2-nitropyridine + Base Intermediate Pyridinoxide Intermediate (Ambident Nucleophile) Start->Intermediate O_Alkylation O-Alkylation (Desired) Intermediate->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Byproduct) Intermediate->C_Alkylation Attack at Carbon Product This compound O_Alkylation->Product Byproduct C-Ethyl Byproduct C_Alkylation->Byproduct

Caption: Competing O- and C-alkylation pathways.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine
FAQ 3: My SNAr reaction is sluggish and gives a poor yield. What can I do to improve it?

Answer: Incomplete reaction is a common problem in SNAr reactions. Several factors can influence the reaction rate and overall yield.

  • Mechanistic Insight: The SNAr mechanism involves the nucleophilic attack of the ethoxide on the carbon bearing the leaving group (chloride), followed by the departure of the leaving group. The nitro group in the ortho position is crucial for activating the ring towards nucleophilic attack.

  • Troubleshooting Steps:

    • Purity of Sodium Ethoxide: Ensure that the sodium ethoxide is anhydrous. The presence of water can consume the ethoxide and lead to the formation of 3-hydroxy-2-nitropyridine as a byproduct.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to effectively solvate the sodium ethoxide and facilitate the reaction.[8] Anhydrous ethanol can also be used as both the solvent and the source of the ethoxide when using a strong base like sodium metal.

    • Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

    • Purity of Starting Material: Ensure the 2-chloro-3-nitropyridine is pure. Impurities can interfere with the reaction.

FAQ 4: I am observing a byproduct that I suspect is from a competing elimination reaction. Is this possible?

Answer: While less common for SNAr on an aromatic ring, elimination can occur if the starting material or reagents are not chosen carefully, particularly in Williamson ether synthesis type reactions which can compete.[6]

  • Mechanistic Insight: If a secondary or tertiary alkyl halide were used as the source of the ethoxy group (which is not the case here but is a general consideration in Williamson synthesis), E2 elimination would be a significant competing reaction.[6][7] In the context of the SNAr reaction with sodium ethoxide, a side reaction could potentially involve the base abstracting a proton from the ethoxide source (ethanol if present) or other susceptible positions, though this is less likely to be the primary issue. The more probable side reactions are related to the purity of reagents as mentioned above.

Visualization: Troubleshooting Workflow for SNAr Synthesis

G cluster_1 S_N_Ar Troubleshooting Start Low Yield of This compound Check1 Check Purity of Sodium Ethoxide Start->Check1 Check2 Verify Solvent is Polar Aprotic & Anhydrous Check1->Check2 Pure Solution1 Use Freshly Prepared or Anhydrous Ethoxide Check1->Solution1 Impure Check3 Increase Reaction Temperature Check2->Check3 Appropriate Solution2 Use Anhydrous DMF or DMSO Check2->Solution2 Inappropriate Check4 Confirm Purity of 2-Chloro-3-nitropyridine Check3->Check4 Optimal Solution3 Heat Reaction Gently (e.g., 50-70 °C) Check3->Solution3 Too Low Solution4 Purify Starting Material (Recrystallization/Chromatography) Check4->Solution4 Impure

Caption: Troubleshooting low yields in SNAr synthesis.

III. Byproduct Summary & Identification

Potential Byproduct Formation Route Analytical Signature (Expected) Mitigation Strategy
Isomeric Nitropyridines Nitration of 3-hydroxypyridineDifferent retention times in HPLC/GC; Distinct NMR chemical shifts.Control nitration temperature; Use milder nitrating agents.
Di/Trinitrated Pyridines Over-nitration of 3-hydroxypyridineHigher molecular weight peaks in MS; Characteristic NMR patterns.Low temperature; Slow addition of nitrating agent.
C-Alkylated Byproduct Ethylation of 3-hydroxy-2-nitropyridineIsomeric with the product (same MW in MS); Different NMR and HPLC/GC profile.Use of a strong, non-nucleophilic base and a polar aprotic solvent.
3-Hydroxy-2-nitropyridine Incomplete ethylation or hydrolysisLower molecular weight in MS; Presence of a hydroxyl proton in NMR.Ensure anhydrous conditions; Use a slight excess of the ethylating agent.

IV. References

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. --INVALID-LINK--

  • Guidechem. How is 3-Hydroxy-2-nitropyridine synthesized?--INVALID-LINK--

  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. --INVALID-LINK--

  • SpringerLink. (1998, July 25). Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. --INVALID-LINK--

  • Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine. --INVALID-LINK--

  • Google Patents. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine. --INVALID-LINK--

References

avoiding side reactions with 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Side Reactions in Synthesis

Welcome to the technical support center for 3-Ethoxy-2-nitropyridine. This guide is designed to provide you, as a senior application scientist, with in-depth technical and field-proven insights to anticipate and troubleshoot potential side reactions during your experiments. The following information is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at the 2-position, coupled with the activating effect of the pyridine nitrogen, makes the ring susceptible to attack by various nucleophiles. This reactivity is harnessed in the development of novel pharmaceuticals and other bioactive molecules.

Q2: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored in a cool, dry place, away from light and moisture.[1] Refrigeration (0-10°C) is often recommended.[2] The compound is a solid at room temperature with a melting point of approximately 25-32°C.[2][3] Exposure to moisture and high temperatures can lead to degradation and the formation of impurities.

Q3: What are the main classes of side reactions to be aware of when using this compound?

When working with this compound, the primary side reactions of concern include:

  • Hydrolysis of the ethoxy group.

  • Unwanted reduction of the nitro group.

  • Formation of isomeric products through competitive nucleophilic attack or rearrangement.

  • Nitro-group migration , which has been observed in related nitropyridine systems.[4][5]

The following troubleshooting guide will delve into each of these in more detail.

Troubleshooting Guide: Navigating Side Reactions

This section provides a systematic approach to identifying and mitigating common side reactions encountered when using this compound.

Issue 1: Low Yield of Desired Product and Presence of a Phenolic Impurity

Observation: You observe a significant amount of a byproduct with a molecular weight corresponding to 3-hydroxy-2-nitropyridine, and the yield of your desired product is lower than expected.

Probable Cause: This is likely due to the hydrolysis of the ethoxy group . This can be caused by the presence of water in the reaction mixture, especially under basic or acidic conditions. Strong nucleophiles can also facilitate the cleavage of the ether linkage.

Solutions:

  • Rigorous Drying of Reagents and Solvents: Ensure all solvents are anhydrous and that reagents are free from moisture. Drying glassware thoroughly and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.

  • Choice of Base: If a base is required, select one that is non-nucleophilic and minimally hygroscopic. The strength of the base should be sufficient to deprotonate the nucleophile without promoting side reactions.[6]

  • Temperature Control: Avoid excessive heating, as this can accelerate the rate of hydrolysis. The optimal temperature should be determined by monitoring the reaction progress.[6]

Issue 2: Formation of an Unexpected Amine Product

Observation: Your product mixture contains a compound where the nitro group has been converted to an amino group, or other reduced forms like hydroxylamines or azo compounds.

Probable Cause: The nitro group is susceptible to reduction under certain conditions. This can be an issue if your reaction involves reagents that can act as reducing agents, or if you are performing a multi-step synthesis and have residual reducing agents from a previous step.

Solutions:

  • Screening of Reagents: Carefully consider all reagents in your reaction mixture for their reducing potential. Some nucleophiles or additives may have unintended reducing capabilities.

  • Choice of Reduction Method in Multi-Step Synthesis: If a nitro group reduction is a desired subsequent step, ensure the chosen method is selective and does not interfere with other functional groups. Common reagents for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe, SnCl₂). However, be aware that catalytic hydrogenation can be non-selective.

  • Inert Atmosphere: While primarily for excluding moisture, an inert atmosphere can also prevent side reactions with atmospheric components that might contribute to unwanted reductions.

Common Reducing Agents for Nitro Groups Potential Issues
H₂, Pd/CCan reduce other functional groups.
Fe, Zn, SnCl₂ in acidRequires acidic conditions which may not be compatible with all substrates.[4]
Na₂SCan be selective for aromatic nitro groups.
LiAlH₄Reduces aliphatic nitro groups to amines, but aromatic nitro compounds can form azo products.
Issue 3: Observation of Isomeric Byproducts

Observation: You have isolated a product with the correct mass, but spectroscopic analysis (e.g., NMR) indicates it is an isomer of your target compound.

Probable Cause: This could be due to a few factors:

  • Competitive Nucleophilic Attack: While the 2-position is highly activated, attack at other positions on the pyridine ring, though less favorable, might occur under forcing conditions.

  • Nitro-Group Migration: In some nitropyridine systems, the nitro group has been observed to migrate to an adjacent position during nucleophilic substitution reactions, particularly in polar aprotic solvents.[4]

Solutions:

  • Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are often effective.[2] However, it's worth screening different solvents if isomer formation is a persistent issue.

  • Temperature and Reaction Time Optimization: Running the reaction at the lowest effective temperature and for the minimum time necessary can help to suppress the formation of thermodynamically favored, but undesired, isomers.

  • Careful Structural Characterization: Always confirm the structure of your product using 2D NMR techniques (e.g., NOESY, HMBC) to unambiguously determine the substitution pattern.[4]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale SNAr Reaction with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, approx. 0.1 M concentration).

  • Addition of Nucleophile and Base: Add the amine nucleophile (1.1 equiv) to the solution, followed by a non-nucleophilic base such as triethylamine (1.2 equiv) or potassium carbonate (1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Decision Tree for Troubleshooting SNAr Reactions

G start Low Yield or Impure Product in SNAr Reaction check_hydrolysis Check for Hydrolysis Byproduct (e.g., 3-hydroxy-2-nitropyridine) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Hydrolysis check_hydrolysis->hydrolysis_no No solution_hydrolysis Solutions: - Use anhydrous solvents/reagents - Inert atmosphere - Optimize base and temperature hydrolysis_yes->solution_hydrolysis check_reduction Check for Reduced Nitro Group (e.g., amino-pyridine byproduct) hydrolysis_no->check_reduction reduction_yes Reduction Confirmed check_reduction->reduction_yes Yes reduction_no No Reduction check_reduction->reduction_no No solution_reduction Solutions: - Screen reagents for reducing potential - Use selective reducing agents in multi-step synthesis reduction_yes->solution_reduction check_isomer Check for Isomeric Products (via NMR, LC-MS) reduction_no->check_isomer isomer_yes Isomer Confirmed check_isomer->isomer_yes Yes isomer_no No Isomers check_isomer->isomer_no No solution_isomer Solutions: - Optimize solvent and temperature - Confirm structure with 2D NMR isomer_yes->solution_isomer re_evaluate Re-evaluate Reaction Conditions: - Purity of starting material - Nucleophile reactivity - Reaction time and temperature isomer_no->re_evaluate

Caption: Troubleshooting workflow for SNAr reactions involving this compound.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-2-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile pyridine building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and achieve your desired synthetic outcomes.

I. Understanding the Reactivity of this compound

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from the pyridine nitrogen, the strongly electron-withdrawing nitro group at the C2 position, and the electron-donating ethoxy group at the C3 position.

  • Pyridine Nitrogen : Intrinsically makes the ring electron-deficient, activating the C2, C4, and C6 positions for nucleophilic attack. The negative charge of any resulting Meisenheimer intermediate can be favorably delocalized onto the electronegative nitrogen atom.[1][2]

  • 2-Nitro Group : As a powerful electron-withdrawing group, it strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3] It directs nucleophilic attack to the ortho (C3) and para (C5, though less common) positions relative to itself. It also significantly increases the acidity of adjacent C-H protons.

  • 3-Ethoxy Group : An electron-donating group that can influence the electron distribution in the ring. It can also serve as a leaving group in some SNAr reactions, though it is generally a poorer leaving group than a halide. Its steric bulk can also influence the accessibility of adjacent positions.

This combination of substituents creates a nuanced reactivity profile where multiple positions can be susceptible to reaction, often leading to challenges in regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine and getting a mixture of products. Which positions are the most likely sites of attack?

A1: You are likely observing a mixture of substitution at the C4 and C6 positions. Both positions are activated by the pyridine nitrogen, being para and ortho to it, respectively. The 2-nitro group also provides activation, but the primary directing effect for nucleophilic attack on the pyridine ring itself comes from the ring nitrogen.[2] The relative ratio of C4 to C6 substitution will depend on a variety of factors including the nucleophile's steric bulk, the solvent, and the reaction temperature.

Q2: Can the ethoxy group at C3 be displaced by a nucleophile?

A2: Yes, displacement of the 3-ethoxy group is possible, particularly with strong nucleophiles under forcing conditions. The C3 position is activated by the ortho-nitro group. However, the ethoxy group is a relatively poor leaving group compared to halides. You would likely require higher temperatures or stronger bases to facilitate this substitution, and it may compete with substitution at the C4 and C6 positions.

Q3: I want to perform a Suzuki-Miyaura cross-coupling reaction. Which position is most favorable for C-H activation or for coupling with a pre-installed halide?

A3: Regioselective C-H activation of pyridines is inherently challenging.[4] For this compound, the most acidic C-H protons are likely at the C4 and C6 positions due to the influence of the ring nitrogen and the nitro group. Without a directing group, achieving selective C-H activation at a single position can be difficult and may result in a mixture of isomers. If you were to introduce a halogen (e.g., bromine or iodine) to direct the coupling, the position of that halogen would dictate the site of the reaction. The relative reactivity of different halopyridine isomers in Suzuki coupling can be complex and is influenced by both electronic and steric factors.[5]

Q4: Can I achieve functionalization at the C5 position?

A4: The C5 position is generally the least activated towards nucleophilic attack or deprotonation. It is meta to the pyridine nitrogen and not electronically activated by the 2-nitro group for SNAr. While some specialized reactions, like certain radical functionalizations, might show some reactivity at C5, it is typically not the preferred site for most common transformations.

III. Troubleshooting Guide: Enhancing Regioselectivity

This section provides detailed troubleshooting advice for common regioselectivity issues encountered during reactions with this compound.

A. Nucleophilic Aromatic Substitution (SNAr)

Issue: Poor regioselectivity between C4 and C6 substitution with a nucleophile (e.g., an amine or thiol).

This is the most common challenge. The C4 and C6 positions are both electronically activated, leading to competitive attack.

G

Causality and Solutions:

  • Steric Hindrance: The C6 position is adjacent to the pyridine nitrogen, which can create more steric congestion compared to the more open C4 position.

    • Troubleshooting Protocol: If C4 substitution is desired, consider using a bulkier nucleophile. For example, use tert-butylamine instead of ammonia, or a secondary amine with bulky substituents. The increased steric demand of the nucleophile will disfavor attack at the more hindered C6 position.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the transition state energies for attack at different positions. In some systems, non-polar aprotic solvents have been shown to favor C6 substitution, while polar aprotic solvents can favor C4.[6]

    • Troubleshooting Protocol: Screen a range of solvents. Start with common SNAr solvents like DMF and DMSO (polar aprotic), and then test less polar options like dioxane or toluene.

  • Temperature: Lower reaction temperatures often lead to higher selectivity by favoring the product of the lowest activation energy pathway (kinetic control).

    • Troubleshooting Protocol: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor the reaction carefully by TLC or LC-MS to track the formation of regioisomers over time.

Table 1: Hypothetical Regioselectivity in SNAr with an Amine Nucleophile

Nucleophile (R-NH₂)SolventTemperature (°C)Predominant IsomerRationale
MethylamineDMF80Mixture (C4/C6)Small nucleophile, high temp; low selectivity.
tert-ButylamineDMF80C4 Bulky nucleophile disfavors C6 attack.
MethylamineToluene80C6 (potential)Non-polar solvent may favor C6.[6]
MethylamineDMF25Increased selectivityLower temp favors kinetic product.
B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Issue: Lack of regioselectivity in a C-H activation/arylation reaction, leading to a mixture of C4 and C6-arylated products.

Direct C-H activation on an unfunctionalized this compound is challenging to control. The electronic activation of C4 and C6 makes both sites potential candidates for metalation.

Causality and Solutions:

  • Inherent Reactivity: Without a directing group, the palladium catalyst may not differentiate significantly between the C4 and C6 C-H bonds.

    • Troubleshooting Protocol 1 (Directed Metalation): A more reliable strategy is to first introduce a directing group or a halide at the desired position. For example, regioselective lithiation or borylation can be explored. While challenging, some methods allow for the deprotonation of pyridines at the C4 position, which can then be trapped with an electrophile or transmetalated for cross-coupling.[7][8]

    • Troubleshooting Protocol 2 (Ligand and Condition Screening): The choice of ligand on the palladium catalyst is crucial for regioselectivity in C-H activation.[4] Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. The base and solvent system can also dramatically influence the outcome.[9]

Issue: Attempting to functionalize via a 3,4-pyridyne intermediate leads to poor regioselectivity of the nucleophilic addition.

Generation of a 3,4-pyridyne from a precursor like 3-chloro-2-ethoxypyridine can be a powerful strategy. However, the subsequent nucleophilic addition must be controlled.

G

Causality and Solutions:

  • Aryne Distortion Model: The regioselectivity of nucleophilic attack on an unsymmetrical aryne is influenced by the distortion of the triple bond, which is in turn affected by substituents. For 3,4-pyridynes, a substituent at C2 can significantly influence the regioselectivity of the addition.[10]

    • Troubleshooting Protocol: In the case of this compound, if a pyridyne were formed (e.g., from a 3-halo-4-lithio precursor), the 2-nitro group would exert a strong electronic pull. Based on aryne chemistry principles, this would likely direct the nucleophilic component of a Grignard reagent or other organometallic to the C4 position. The remaining pyridyl-metal species at C3 can then be trapped with an electrophile. This provides a powerful, albeit advanced, method for regioselective 3,4-difunctionalization.[10]

IV. Experimental Protocols

Protocol 1: General Procedure for Regioselective SNAr at C4 using a Sterically Hindered Amine

This protocol is a general guideline for favoring C4 substitution on this compound.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in anhydrous DMF or NMP (to a concentration of approx. 0.2 M). Add the sterically hindered amine nucleophile (e.g., tert-butylamine, 1.2 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the ratio of C4 to C6 isomers.

  • Work-up: Upon completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

V. References

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. --INVALID-LINK--

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. --INVALID-LINK--

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. PubMed Central. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. --INVALID-LINK--

  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry. --INVALID-LINK--

  • Chemistry LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?--INVALID-LINK--

  • Satoh, T., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. RSC Advances. --INVALID-LINK--

  • Molander, G. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Accounts of Chemical Research. --INVALID-LINK--

  • Uchiyama, M., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. --INVALID-LINK--

  • ResearchGate. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. --INVALID-LINK--

  • Turek, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Larhed, M., et al. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry. --INVALID-LINK--

References

Technical Support Center: Safe Handling and Disposal of 3-Ethoxy-2-nitropyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Ethoxy-2-nitropyridine waste. As a nitroaromatic compound, this compound requires careful management to mitigate risks to personnel and the environment.[1] This document is structured to address specific issues you may encounter during your experiments, offering practical solutions and the scientific rationale behind them.

Section 1: Understanding the Risks - Core Principles of Handling this compound

This compound is a substituted pyridine derivative containing a nitro group.[2][3] This chemical structure necessitates a thorough understanding of its potential hazards. Nitroaromatic compounds can be toxic and may have other hazardous properties.[1][4] Therefore, a cautious approach is paramount.

Frequently Asked Questions (FAQs) on Core Principles

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards of this compound, like many nitroaromatic compounds, include potential toxicity if inhaled, ingested, or absorbed through the skin.[5][6] It may cause skin and eye irritation.[7] The presence of the nitro group also suggests that it should be handled with care to avoid conditions that could lead to decomposition or reaction, although specific explosive properties for this compound are not widely documented. Always consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.

Q2: Why is it crucial to work in a well-ventilated area when handling this compound?

A2: Working in a well-ventilated area, such as a certified chemical fume hood, is essential to minimize the inhalation of any vapors or dust.[8][9] Inhalation of nitroaromatic compounds can lead to systemic toxicity.[5][6] A fume hood provides a primary barrier of protection by continuously drawing air away from the user, preventing the accumulation of potentially harmful concentrations in the breathing zone.

Q3: Can I store this compound with other chemicals?

A3: It is critical to store this compound away from incompatible materials.[8] This includes strong oxidizing agents and strong acids (especially nitric acid), which could potentially react with the compound.[8] Always store it in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container.[8] Refer to the SDS for a comprehensive list of incompatible materials.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield[10]Nitrile rubber gloves[10]Fully-buttoned lab coat[10]Use in a chemical fume hood[8][10]
Running reactions Chemical safety goggles and face shield[9]Chemically resistant gloves (e.g., butyl rubber or laminate)[9]Flame-resistant lab coat over personal clothing[9]Required if there is a risk of aerosol generation outside a fume hood
Handling waste Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron over a lab coat[11]Use in a well-ventilated area; respirator may be needed for large quantities or spills[12]
Cleaning spills Chemical splash goggles and face shieldDouble-gloving with chemically resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA for large spills[12][13]
Troubleshooting PPE Selection

Q: My nitrile gloves tore while I was handling a solution of this compound. What should I do?

A: Immediately and safely remove the torn glove. Wash your hands thoroughly with soap and water for at least 15 minutes.[10] Report the incident to your supervisor. For future tasks involving this compound, consider using a more robust glove material, such as butyl rubber, or double-gloving with nitrile gloves for added protection. Always inspect your gloves for any signs of degradation or damage before use.

Section 3: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_cleanup Cleanup prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react waste_collect Collect Waste in Labeled Container handle_react->waste_collect waste_segregate Segregate from Incompatible Waste waste_collect->waste_segregate waste_store Store in Designated Area waste_segregate->waste_store cleanup_decon Decontaminate Glassware waste_store->cleanup_decon cleanup_dispose Dispose of Contaminated PPE cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Experimental workflow for handling this compound.

Section 4: Emergency Procedures - Responding to Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Emergency Response FAQs

Q1: What is the first thing I should do in case of a small liquid spill of this compound in the fume hood?

A1:

  • Alert others: Immediately inform your colleagues and supervisor.[14]

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[8][15]

  • Clean up: Carefully scoop the absorbent material into a designated hazardous waste container.[8][15]

  • Decontaminate: Wipe the area with a suitable solvent (check compatibility) followed by soap and water.[15]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[14]

Q2: What should I do if I get this compound on my skin?

A2: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[10] Seek immediate medical attention.[10] Do not use solvents to wash your skin, as this may increase absorption.

Q3: How should I handle a large spill outside of a fume hood?

A3:

  • Evacuate: Immediately evacuate the area and alert others.[14]

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.[16]

  • Call for help: Contact your institution's emergency response team or local emergency services.[14]

  • Do not attempt to clean it up yourself unless you are trained and equipped to handle large hazardous material spills.[14]

Section 5: Waste Disposal - A Step-by-Step Guide

Proper disposal of this compound waste is a legal and ethical responsibility to protect the environment and public health.[17][18]

Waste Disposal Protocol

Step 1: Waste Identification and Classification

  • All waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., gloves, absorbent pads), must be treated as hazardous waste.[19][20]

  • Consult your institution's environmental health and safety (EHS) office to determine the specific hazardous waste codes that apply.[21][22] Pyridine and its derivatives are often listed as hazardous waste.[19][23]

Step 2: Waste Collection and Segregation

  • Use a dedicated, clearly labeled, and leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).[10]

  • The label should include "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[10][20]

  • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible waste mixing can lead to dangerous chemical reactions.

Step 3: Waste Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[8]

  • This area should be away from heat sources and incompatible materials.[8]

Step 4: Final Disposal

  • Arrange for a licensed hazardous waste disposal contractor to collect the waste.[24]

  • Never dispose of this compound waste down the drain or in regular trash.[25] This is illegal and environmentally harmful.

  • Common disposal methods for this type of waste include high-temperature incineration in a permitted hazardous waste incinerator.[19]

Waste Disposal Decision Tree

start Generated this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a labeled, sealed container for solids. is_solid->solid_container Solid liquid_container Collect in a labeled, sealed container for liquids. is_solid->liquid_container Liquid is_contaminated Are there contaminated materials (gloves, paper towels)? solid_container->is_contaminated liquid_container->is_contaminated contaminated_container Collect in a separate, labeled solid waste container. is_contaminated->contaminated_container Yes storage Store in designated hazardous waste accumulation area. is_contaminated->storage No contaminated_container->storage disposal Arrange for pickup by a licensed hazardous waste contractor. storage->disposal end Waste Disposed of Safely and Legally disposal->end

Caption: Decision tree for the disposal of this compound waste.

Section 6: Troubleshooting Common Issues

Q: I have a small amount of leftover this compound solution. Can I neutralize it myself for disposal?

A: No. Attempting to neutralize or treat hazardous waste in the lab without a proper, validated procedure and authorization from your EHS department is a violation of regulations in most jurisdictions.[24] The reaction could be unpredictable and generate more hazardous byproducts. The safest and most compliant method is to dispose of it through your institution's hazardous waste program.

Q: The hazardous waste container for this compound is full. What should I do?

A: Do not overfill the container. Seal the full container and move it to the designated waste accumulation area. Start a new, properly labeled container for any additional waste. Contact your EHS department to schedule a pickup for the full container.[20]

Q: I accidentally mixed this compound waste with an unknown substance. What now?

A:

  • Do not add anything else to the container.

  • If you observe any signs of a reaction (e.g., gas evolution, color change, heat), evacuate the area and contact your emergency response team.

  • If the mixture is stable, clearly label the container as "Mixed Hazardous Waste" and list all known and potential components.

  • Contact your EHS department immediately for guidance. They will need to determine the proper disposal method for the unknown mixture.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 3-Ethoxy-2-nitropyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-2-nitropyridine is a key heterocyclic building block frequently utilized in the synthesis of novel pharmaceutical compounds and advanced materials.[1][2][3] As with any intermediate destined for use in drug development or high-stakes research, its purity is not a trivial specification—it is a critical parameter that directly influences reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. Therefore, the validation of its purity requires robust, accurate, and reliable analytical methods.

This guide provides an in-depth comparison of principal analytical techniques for the validation of this compound purity. We will move beyond mere procedural lists to explore the causality behind methodological choices, grounding our discussion in the internationally harmonized standards of the ICH Q2(R2) guidelines for the validation of analytical procedures.[4][5][6][7][8] The objective is to empower you, the researcher, scientist, or drug development professional, to select and implement the most appropriate analytical strategy for your specific needs, ensuring that your method is truly fit for its intended purpose.[5]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the quintessential tool for purity assessment of non-volatile and thermally labile organic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from process-related impurities and degradation products.

Causality of Method Design: Our objective is to develop a stability-indicating method.[5] The choice of a C18 stationary phase is deliberate; its non-polar nature provides optimal retention for the moderately polar aromatic structure of this compound. An acidic mobile phase (using phosphate buffer) is employed to suppress the potential ionization of any basic impurities, ensuring sharp, symmetrical peak shapes. Acetonitrile is selected as the organic modifier for its low UV cutoff and efficient elution strength. UV detection is set at a wavelength that provides a strong chromophoric response for the analyte, maximizing sensitivity.

Experimental Protocol: Reversed-Phase HPLC
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 239 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability:

    • Before analysis, perform five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[10]

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting prep_standard Prepare Standard (100 µg/mL) system_suitability System Suitability Check (5 Replicate Injections, %RSD ≤ 2.0%) prep_standard->system_suitability prep_sample Prepare Sample (100 µg/mL) inject_samples Inject Blank, Standard, and Sample Solutions prep_sample->inject_samples prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->inject_samples If Passed acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity validate_method Perform Full Method Validation (ICH Q2(R2) Parameters) calculate_purity->validate_method report_results Generate Report validate_method->report_results

Caption: HPLC method workflow from preparation to final reporting.

Data Summary: HPLC Method Validation Parameters
ParameterAcceptance Criteria (Typical)Purpose
Specificity Peak is pure and resolved from impurities/degradants.Ensures the method measures only the desired analyte.[10]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[10]
Range 80% to 120% of the test concentration.Defines the interval of reliable quantification.[5]
Accuracy 98.0% to 102.0% recovery.Measures the closeness of results to the true value.[10]
Precision (Repeatability) RSD ≤ 2.0%Assesses variability with repeated measurements under the same conditions.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest amount of analyte that can be quantitatively determined.
Robustness No significant change in results with small variations.Demonstrates the method's reliability during normal use.

Pillar 2: Gas Chromatography (GC) - A Powerful Alternative for Volatile Impurities

Gas Chromatography is an excellent orthogonal technique to HPLC. Given that this compound has a defined boiling point and thermal stability, GC is highly suitable.[1] In fact, some commercial suppliers specify GC as their method for purity analysis. Its primary strength lies in the superior resolution of volatile and semi-volatile organic impurities, such as residual solvents or starting materials, that may not be well-retained by reversed-phase HPLC.

Causality of Method Design: A non-polar capillary column (like a 5% phenyl polysiloxane) is chosen for its general-purpose utility in separating compounds based on their boiling points. A flame ionization detector (FID) is selected for its high sensitivity to carbon-containing compounds and its wide linear range. The temperature program is designed to start at a low temperature to resolve volatile impurities, then ramp up to elute the main analyte and any higher-boiling impurities in a reasonable time.

Experimental Protocol: Gas Chromatography (GC-FID)
  • Chromatographic System:

    • Column: DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Program: Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh 25 mg of the substance into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. This yields a 1 mg/mL (1000 µg/mL) solution.

  • System Suitability:

    • Perform six replicate injections of the standard solution.

    • The system is deemed suitable if the %RSD for the peak area is ≤ 2.0%.

Workflow for GC Purity Validation

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation & Reporting prep_standard_gc Prepare Standard (1 mg/mL) system_suitability_gc System Suitability Check (%RSD ≤ 2.0%) prep_standard_gc->system_suitability_gc prep_sample_gc Prepare Sample (1 mg/mL) inject_samples_gc Inject Blank and Samples prep_sample_gc->inject_samples_gc system_suitability_gc->inject_samples_gc If Passed acquire_data_gc Acquire FID Signal Data inject_samples_gc->acquire_data_gc integrate_peaks_gc Integrate Peaks acquire_data_gc->integrate_peaks_gc calculate_purity_gc Calculate Purity (% Area) integrate_peaks_gc->calculate_purity_gc validate_method_gc Perform Full Method Validation calculate_purity_gc->validate_method_gc report_results_gc Generate Report validate_method_gc->report_results_gc

Caption: GC method workflow from sample preparation to final validation.

Data Summary: GC Method Validation Parameters
ParameterAcceptance Criteria (Typical)Purpose
Specificity Analyte peak resolved from solvent and all potential volatile impurities.Ensures accurate measurement without interference.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms proportional response across a range of concentrations.
Accuracy 98.0% to 102.0% recovery via spiked samples.Verifies the method's accuracy for quantifying impurities.
Precision (Repeatability) RSD ≤ 2.0% for the main peak.Demonstrates consistency of the measurement.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3The lowest concentration of an impurity that can be detected.

Pillar 3: Spectroscopic and Thermal Methods - Orthogonal Confirmation

While chromatography is the workhorse for quantitative purity, spectroscopic and thermal methods provide essential, orthogonal data for identity confirmation and purity estimation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These are unparalleled for structural elucidation and identity confirmation. The chemical shifts, coupling constants, and integration of the proton signals provide a definitive fingerprint of the this compound molecule.[1] Any significant impurity with protons would be visible in the ¹H NMR spectrum.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, ¹H NMR can be transformed into a highly accurate quantitative method. It relies on the direct proportionality between the integrated signal area and the number of nuclei. This provides a purity value that is independent of the analyte's response factor, a powerful orthogonal check on chromatographic results.

Mass Spectrometry (MS)

Coupled with either HPLC (LC-MS) or GC (GC-MS), mass spectrometry is the definitive tool for impurity identification. It provides the molecular weight of the parent compound and its impurities.[11][12] High-resolution MS (HRMS) can yield an exact mass, allowing for the determination of an impurity's elemental composition. Fragmentation patterns further help in elucidating the structure of unknown peaks observed in the chromatogram.[13]

Differential Scanning Calorimetry (DSC)

For highly pure, crystalline materials, DSC offers a thermodynamic assessment of purity. The presence of impurities causes a depression and broadening of the melting point peak. The Van't Hoff equation can be applied to the shape of the melting endotherm to calculate the mole percent purity of the main component. This provides a valuable, non-chromatographic purity value.

Comparative Guide: Selecting the Right Analytical Method

The choice of method is dictated by the analytical objective. A comprehensive validation strategy often employs a combination of these techniques.

MethodPrimary ApplicationStrengthsLimitations
HPLC-UV Quantitative Purity & Impurity Profiling High precision and accuracy; stability-indicating; industry standard.Requires chromophoric analytes; may not resolve all volatile impurities.
GC-FID Volatile Impurities & Orthogonal Purity Excellent for residual solvents; high resolution for volatile compounds.Requires analyte to be volatile and thermally stable.
NMR Identity Confirmation & Structural Elucidation Absolute structural information; qNMR provides reference-grade purity.Lower sensitivity than chromatography; complex mixtures can be difficult to resolve.
LC-MS / GC-MS Impurity Identification Definitive molecular weight and structural data for unknowns.[11][14]Quantitative analysis can be complex; requires specialized equipment.
DSC Purity of High-Purity Crystalline Solids Orthogonal to chromatography; requires no chemical standards.Only applicable to crystalline solids >98.5% pure; cannot detect amorphous impurities.

Decision Workflow: Method Selection

Decision_Workflow node_action node_action start What is the Analytical Goal? q1 Routine QC Purity Assay? start->q1 q2 Identify Unknown Impurity? start->q2 q3 Confirm Identity / Structure? start->q3 q4 Assess Volatile Impurities? start->q4 q5 Certify a Reference Standard? start->q5 q1->node_action Yes Use Validated HPLC or GC Method node_action_ms node_action_ms q2->node_action_ms Yes Use LC-MS or GC-MS node_action_nmr node_action_nmr q3->node_action_nmr Yes Use NMR and MS node_action_gc node_action_gc q4->node_action_gc Yes Use GC-FID node_action_combo node_action_combo q5->node_action_combo Yes Use HPLC/GC + qNMR + DSC

Caption: A workflow to guide the selection of the appropriate analytical method.

Conclusion

The validation of this compound purity is a multifaceted task that relies on a suite of complementary analytical techniques. While a validated RP-HPLC method serves as the cornerstone for routine quality control and stability testing, it should be supported by orthogonal methods. GC-FID is essential for a complete picture of volatile impurities, NMR and MS are indispensable for unequivocal identity confirmation and impurity elucidation, and DSC can provide a fundamental thermodynamic measure of purity for reference material characterization.

By grounding these powerful techniques in the rigorous framework of the ICH Q2(R2) guidelines, you can build a self-validating system of protocols. This ensures that the data you generate is not only accurate and precise but also trustworthy and defensible, upholding the highest standards of scientific integrity in your research and development endeavors.

References

A Comparative Guide to the Reactivity of 3-Ethoxy-2-nitropyridine and 3-Methoxy-2-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and overall cost. Among the versatile building blocks available, functionalized nitropyridines are of particular importance due to their role as potent electrophiles.[1] This guide provides an in-depth, objective comparison of the reactivity of two closely related substrates: 3-ethoxy-2-nitropyridine and 3-methoxy-2-nitropyridine. By examining the underlying principles of Nucleophilic Aromatic Substitution (SNAr) and presenting a framework for empirical validation, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Theoretical Framework: Understanding SNAr on the 2-Nitropyridine Scaffold

The reactivity of both this compound and 3-methoxy-2-nitropyridine is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like an SN2 reaction; instead, it proceeds through a distinct two-step, addition-elimination pathway.[2]

The Mechanism Involves:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient carbon atom (C3) bearing the alkoxy group. This step is typically the rate-determining step of the reaction. The aromaticity of the pyridine ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Stabilization: The presence of a strong electron-withdrawing nitro group (-NO₂) at the ortho position (C2) is crucial. It activates the pyridine ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate.[2][5]

  • Elimination and Rearomatization: The complex collapses, expelling the alkoxy group (methoxide or ethoxide) as a leaving group and restoring the aromaticity of the pyridine ring to form the final product.

The central question in comparing these two substrates is: Which alkoxy group is a better leaving group, and how does this influence the overall reaction rate?

Generally, in SNAr, the leaving group's ability is linked to its stability and the electronegativity of the atom attached to the ring. While both methoxide and ethoxide are considered poor leaving groups compared to halides, subtle differences in their electronic properties can lead to observable differences in reactivity.[3][6] The ethyl group in ethoxide is slightly more electron-donating than the methyl group in methoxide. This increased inductive effect makes ethoxide a slightly stronger base and, consequently, a marginally poorer leaving group than methoxide.[6] Therefore, we can hypothesize that 3-methoxy-2-nitropyridine will exhibit a slightly higher reactivity than this compound under identical reaction conditions.

SNAr_Mechanism cluster_resonance Resonance Stabilization Start 3-Alkoxy-2-nitropyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by o-NO₂) Start->Intermediate k₁ (rate-determining) Addition Intermediate->Start k₋₁ Product 3-Nu-2-nitropyridine + Alkoxide (RO⁻) Intermediate->Product k₂ (fast) Elimination Res1 Negative charge delocalized onto nitro group oxygens.

Caption: General mechanism for the SNAr reaction on 3-alkoxy-2-nitropyridines.

Experimental Design for a Comparative Kinetic Study

To empirically validate our hypothesis, a well-designed kinetic experiment is essential. The chosen methodology must be robust, reproducible, and capable of accurately quantifying the rate of reaction for both substrates. A competitive experiment or parallel kinetic runs using a model aminolysis reaction provides a reliable comparison.

Core Choices and Rationale:

  • Reaction: Aminolysis using a secondary amine like piperidine. This is a well-documented and reliable reaction for studying SNAr kinetics on activated heterocycles.[7][8]

  • Solvent: Dimethyl sulfoxide (DMSO). As a polar aprotic solvent, DMSO excels at solvating cations while leaving the anionic nucleophile relatively "naked" and highly reactive. This often results in significant rate enhancements and allows reactions to proceed at lower temperatures, minimizing side reactions.[9]

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the precise monitoring of the disappearance of the starting material and the concurrent appearance of the product over time, which is fundamental for calculating reaction rate constants.

  • Conditions: Pseudo-first-order conditions will be employed, using a large excess of the nucleophile (piperidine). This simplifies the rate law, making the observed rate constant (k_obs) directly proportional to the concentration of the limiting reagent (the nitropyridine substrate).

Experimental_Workflow prep 1. Reagent Preparation - Stock solutions of substrates - Stock solution of piperidine in DMSO setup 2. Reaction Setup - Thermostatted reactor (e.g., 50°C) - Add piperidine solution prep->setup initiate 3. Initiation - Inject substrate solution (t=0) - Begin stirring setup->initiate sample 4. Time-course Sampling - Withdraw aliquots at set intervals (e.g., 0, 5, 10, 20, 30, 60 min) initiate->sample quench 5. Quenching - Immediately add sample to a quenching solution (e.g., acidic mobile phase) sample->quench analyze 6. HPLC Analysis - Quantify concentrations of starting material and product quench->analyze calculate 7. Data Analysis - Plot ln([Substrate]t/[Substrate]₀) vs. time - Determine k_obs from slope analyze->calculate

References

comparative study of different synthetic routes to 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Ethoxy-2-nitropyridine, a valuable building block in medicinal chemistry, presents multiple synthetic pathways. This guide offers an in-depth comparative analysis of the two primary routes to this compound: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr). By examining the mechanistic underpinnings, procedural details, and relative merits of each approach, this document aims to provide the necessary insights for informed decision-making in your synthetic endeavors.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The presence of both an electron-donating ethoxy group and a potent electron-withdrawing nitro group on the pyridine ring imparts unique reactivity, making it a versatile intermediate for further functionalization. The strategic selection of a synthetic route is crucial, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of this compound:

  • Route A: Williamson Ether Synthesis - This classical method involves the O-alkylation of 3-hydroxy-2-nitropyridine with an ethylating agent.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) - This approach relies on the displacement of a suitable leaving group, typically a halide, from the 2-position of a 3-nitropyridine derivative by an ethoxide nucleophile.

The following table provides a high-level comparison of these two routes:

ParameterRoute A: Williamson Ether SynthesisRoute B: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 3-Hydroxy-2-nitropyridine, Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate)2-Chloro-3-nitropyridine, Sodium ethoxide
Key Reaction Type SN2 Nucleophilic SubstitutionAddition-Elimination
Typical Yields Moderate to HighGood to Excellent
Reaction Conditions Generally mild, requires a baseOften requires elevated temperatures
Scalability GoodExcellent
Key Advantages Utilizes a readily available precursor (3-hydroxypyridine for the intermediate).High atom economy, often proceeds with high regioselectivity.
Potential Challenges Potential for O- vs. C-alkylation (though O-alkylation is generally favored). The precursor synthesis adds a step.The starting material, 2-chloro-3-nitropyridine, can be more expensive. Requires anhydrous conditions.

Route A: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of this compound synthesis, this route is a two-step process starting from the commercially available 3-hydroxypyridine.

Step 1: Nitration of 3-Hydroxypyridine

The initial step involves the regioselective nitration of 3-hydroxypyridine to yield 3-hydroxy-2-nitropyridine. The hydroxyl group at the 3-position directs the incoming nitro group to the ortho position (C2). Several nitrating systems have been reported, with a notable method avoiding the use of harsh mixed acids.[3][4]

Experimental Protocol: Synthesis of 3-Hydroxy-2-nitropyridine [5][6]

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, add 3-hydroxypyridine (10g), ethyl acetate (80 mL), potassium nitrate (KNO₃, 4.2g), and acetic anhydride (21 mL).

  • Heat the mixture to 45°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter the solids.

  • Wash the filter cake with a small amount of ethyl acetate.

  • The combined filtrate is then neutralized with a saturated sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are treated with activated carbon and refluxed for 1 hour.

  • After cooling and filtration, the filtrate is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield 3-hydroxy-2-nitropyridine.

  • Expected Yield: ~81%.

Step 2: Ethylation of 3-Hydroxy-2-nitropyridine

The second step is the Williamson ether synthesis itself, where the hydroxyl group of 3-hydroxy-2-nitropyridine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.[2][7]

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)₂SO₄, 1.2 eq), dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Williamson Ether Synthesis Route

Williamson_Ether_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Ethylation 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine 3-Hydroxypyridine->3-Hydroxy-2-nitropyridine KNO3, Ac2O This compound This compound 3-Hydroxy-2-nitropyridine->this compound Base, Ethylating Agent

Caption: Synthetic pathway via Williamson Ether Synthesis.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[8] The presence of the nitro group at the 2-position of the pyridine ring strongly activates the C2 position towards nucleophilic attack, making 2-chloro-3-nitropyridine an excellent substrate for SNAr reactions.

Step 1: Synthesis of 2-Chloro-3-nitropyridine (Precursor)

The starting material for this route, 2-chloro-3-nitropyridine, can be synthesized from 2-hydroxypyridine. This involves a nitration step followed by a chlorination reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine [9]

  • Nitration: 2-Hydroxypyridine is nitrated using a mixture of sulfuric acid and nitric acid at elevated temperatures to yield 3-nitro-2-pyridone.

  • Chlorination: The resulting 3-nitro-2-pyridone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford 2-chloro-3-nitropyridine.

Step 2: SNAr Reaction with Sodium Ethoxide

In this key step, 2-chloro-3-nitropyridine is reacted with sodium ethoxide. The ethoxide ion acts as the nucleophile, attacking the electron-deficient carbon at the 2-position and displacing the chloride leaving group.

Experimental Protocol: Synthesis of this compound via SNAr

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere. Alternatively, use commercially available sodium ethoxide solution.

  • In a separate flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the solution of 2-chloro-3-nitropyridine at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Diagram of the SNAr Route

SNAr_Route cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: SNAr Reaction 2-Hydroxypyridine 2-Hydroxypyridine 3-Nitro-2-pyridone 3-Nitro-2-pyridone 2-Hydroxypyridine->3-Nitro-2-pyridone HNO3, H2SO4 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 3-Nitro-2-pyridone->2-Chloro-3-nitropyridine POCl3 This compound This compound 2-Chloro-3-nitropyridine->this compound NaOEt, EtOH

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution.

Mechanistic Insights

Williamson Ether Synthesis (SN2 Mechanism)

The ethylation of 3-hydroxy-2-nitropyridine follows a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by the deprotonation of the hydroxyl group to form a potent nucleophile, the pyridin-3-olate anion. This nucleophile then attacks the electrophilic carbon of the ethylating agent in a single, concerted step, leading to the formation of the ether and the displacement of the leaving group.

Diagram of the Williamson Ether Synthesis Mechanism

Williamson_Mechanism 3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine Pyridin-3-olate_anion Pyridin-3-olate_anion 3-Hydroxy-2-nitropyridine->Pyridin-3-olate_anion + Base Transition_State [HO---Et---X]⁻ Pyridin-3-olate_anion->Transition_State + Et-X This compound This compound Transition_State->this compound - X⁻

Caption: SN2 mechanism of the Williamson ether synthesis.

Nucleophilic Aromatic Substitution (Addition-Elimination Mechanism)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The electron-withdrawing nitro group delocalizes the negative charge of the intermediate, thereby stabilizing it.

  • Addition: The nucleophile (ethoxide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final product.

Diagram of the SNAr Mechanism

SNAr_Mechanism 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chloro-3-nitropyridine->Meisenheimer_Complex + EtO⁻ This compound This compound Meisenheimer_Complex->this compound - Cl⁻

Caption: Addition-Elimination mechanism of the SNAr reaction.

Product Validation Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [10]
Appearance White to light yellow solid
Melting Point 28-32 °C[7]
Boiling Point 175 °C at 50 torr[7]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 90 MHz): Chemical shifts would be expected for the ethoxy group (a triplet and a quartet) and the three aromatic protons on the pyridine ring.[7]

  • ¹³C NMR (CDCl₃): Signals corresponding to the two carbons of the ethoxy group and the five carbons of the pyridine ring would be observed.[7]

  • IR (liquid film): Characteristic absorption bands for the C-O-C ether linkage, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds would be present.[7]

Conclusion and Recommendations

Both the Williamson ether synthesis and the nucleophilic aromatic substitution are viable and effective methods for the preparation of this compound.

  • Route A (Williamson Ether Synthesis) is a reliable choice, particularly if 3-hydroxypyridine is a readily available starting material. The reaction conditions are generally mild, although it involves a two-step sequence from the initial pyridine precursor.

  • Route B (SNAr) offers a more direct approach if 2-chloro-3-nitropyridine is accessible. This route often provides high yields and is well-suited for larger-scale synthesis due to its efficiency.

The ultimate choice of synthetic route will depend on a variety of factors including the cost and availability of starting materials, the desired scale of the reaction, and the laboratory's familiarity with the specific reaction types. For rapid, small-scale synthesis where the precursor is on hand, the Williamson ether synthesis is an excellent option. For larger-scale production where efficiency and atom economy are critical, the SNAr approach is likely to be more advantageous.

References

A Senior Application Scientist's Guide to the Experimental Validation of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethoxy-2-nitropyridine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Among the vast array of substituted pyridines, this compound (CAS 74037-50-6) has emerged as a particularly versatile building block.[1] Its unique electronic architecture, featuring an electron-donating ethoxy group and a potent electron-withdrawing nitro group, imparts a nuanced reactivity profile that synthetic chemists can strategically exploit. The ethoxy moiety not only influences regioselectivity in subsequent transformations but also enhances solubility in common organic solvents, a practical advantage over its hydroxyl analogue.[1]

This guide serves as a comprehensive validation of the experimental findings for this compound. We will move beyond theoretical discussions to provide a field-proven perspective on its synthesis, spectroscopic characterization, and comparative performance in cornerstone reactions for drug development. Our objective is to equip researchers, scientists, and process chemists with the causal logic behind protocol choices and a robust dataset for incorporating this valuable intermediate into their synthetic programs.

Part 1: Synthesis and Spectroscopic Validation

A molecule's utility is fundamentally tied to its accessibility and the unambiguous confirmation of its structure. This section details a reliable synthetic route to this compound and presents a multi-technique spectroscopic analysis that serves as a self-validating system for its identity and purity.

Synthetic Protocol: Williamson Ether Synthesis

The most direct and scalable synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-Hydroxy-2-nitropyridine. This choice is predicated on the high nucleophilicity of the phenoxide formed in situ and the clean displacement of a suitable ethylating agent.

Rationale for Reagent Selection:

  • Precursor: 3-Hydroxy-2-nitropyridine is chosen for its acidic proton, which is readily deprotonated.

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the hydroxyl group without promoting side reactions.

  • Ethylating Agent: Iodoethane is an excellent electrophile due to the lability of the carbon-iodine bond, ensuring a high reaction rate.

  • Solvent: Acetone is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

Experimental Protocol: Synthesis of this compound

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Hydroxy-2-nitropyridine (10.0 g, 71.4 mmol).

  • Add dry acetone (100 mL) and finely ground potassium carbonate (14.8 g, 107.1 mmol).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add iodoethane (8.6 mL, 107.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a 10-20% ethyl acetate in hexanes gradient) to yield this compound as a solid or liquid.[2][3]

Diagram: Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis 3_hydroxypyridine 3-Hydroxypyridine nitration Nitration (KNO₃, H₂SO₄) 3_hydroxypyridine->nitration 3_hydroxy_2_nitropyridine 3-Hydroxy-2-nitropyridine nitration->3_hydroxy_2_nitropyridine etherification Williamson Ether Synthesis (Iodoethane, K₂CO₃, Acetone) 3_hydroxy_2_nitropyridine->etherification Input purification Purification (Flash Chromatography) etherification->purification 3_ethoxy_2_nitropyridine This compound purification->3_ethoxy_2_nitropyridine

Caption: Synthetic pathway from 3-Hydroxypyridine to the target compound.

Physicochemical and Spectroscopic Data Validation

Confirming the identity of the synthesized compound is paramount. The following tables summarize the key physicochemical properties and the expected spectroscopic signatures for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 74037-50-6[2][4]
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [4][6]
Appearance White to light yellow solid or liquid[3]
Melting Point 25-32 °C[2][3]
Boiling Point 175 °C @ 50 torr[2]

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueExpected SignatureRationale for Confirmation
¹H NMR (CDCl₃)δ ~4.3 (q, 2H), δ ~1.4 (t, 3H), δ ~7.3-8.2 (m, 3H)The quartet (q) and triplet (t) are characteristic of an ethoxy group. The three aromatic protons confirm the substituted pyridine ring.
¹³C NMR (CDCl₃)δ ~160-165 (C-OEt), δ ~150-155 (C-NO₂), δ ~115-145 (Ar-C), δ ~65 (O-CH₂), δ ~15 (CH₃)Confirms 7 distinct carbon environments. The chemical shifts are indicative of carbons attached to electronegative oxygen and nitrogen atoms.
FT-IR (liquid film)~1520-1540 cm⁻¹ (asymm. NO₂ stretch), ~1340-1360 cm⁻¹ (symm. NO₂ stretch), ~1250-1290 cm⁻¹ (Ar-O stretch), ~2900-3000 cm⁻¹ (C-H stretch)Strong absorbances for the nitro group are definitive. The C-O stretch confirms the ether linkage.[2][7]
Mass Spec. (EI)M⁺ peak at m/z = 168The molecular ion peak directly corresponds to the calculated molecular weight of the compound.[6]

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The true test of a building block is its performance in reactions that create complexity. We evaluate this compound in the context of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, comparing its utility to related precursors.[8][9]

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination enables the coupling of amines with aryl halides.[8] To utilize this compound, it must first be halogenated. A common strategy involves the reduction of the nitro group, followed by a Sandmeyer reaction. This multi-step process highlights the synthetic planning required.

Alternative Strategy & Comparison: A more direct comparison involves using a halogenated precursor, such as 2-chloro-3-ethoxypyridine . Let's compare this to 2-chloro-3-hydroxypyridine .

Table 3: Comparison of Substrates for Buchwald-Hartwig Amination

Feature2-chloro-3-ethoxypyridine2-chloro-3-hydroxypyridineScientific Rationale
Solubility High in toluene, dioxaneLower in common non-polar solventsThe ethyl group enhances lipophilicity, improving solubility and reaction homogeneity.
Base Compatibility Tolerates strong bases (e.g., NaOtBu)Hydroxyl proton can be deprotonated, consuming base and potentially forming competing nucleophiles.The protected ethoxy group is inert to the strong bases required for catalyst turnover.
Product Isolation Standard extractive workupWorkup may require pH adjustment to manage the acidic product.The non-acidic nature of the ethoxy-substituted product simplifies purification.

Diagram: Buchwald-Hartwig Catalytic Cycle

G pd0 L₂Pd(0) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1  + Ar-X ox_add Oxidative Addition lig_exch Ligand Exchange (Amine) pd_complex2 L₂Pd(II)(Ar)(NHR') pd_complex1->pd_complex2  + HNR'₂ - HX pd_complex2->pd0 red_elim Reductive Elimination product Ar-NR'₂ reactant1 Ar-X reactant2 HNR'₂ base Base

Caption: The catalytic cycle for Palladium-catalyzed C-N bond formation.[10][11]

Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-ethoxypyridine

This protocol details a representative amination reaction.

Rationale for Reagent Selection:

  • Catalyst: Pd₂(dba)₃ is a stable Pd(0) source.

  • Ligand: XPhos is a bulky, electron-rich phosphine ligand that facilitates both oxidative addition and reductive elimination, improving reaction rates and scope.[10]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base essential for deprotonating the amine and regenerating the active catalyst.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (14 mg, 0.015 mmol, 3 mol%) and XPhos (29 mg, 0.06 mmol, 12 mol%).

  • Add 2-chloro-3-ethoxypyridine (79 mg, 0.5 mmol) and sodium tert-butoxide (67 mg, 0.7 mmol).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add morpholine (52 µL, 0.6 mmol) via syringe, followed by anhydrous toluene (2 mL).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and quench with water (5 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-arylated amine.

Conclusion and Outlook

This guide validates this compound as a robust and valuable synthetic intermediate. Its preparation via Williamson ether synthesis is straightforward and scalable. The structural identity is unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS), providing a reliable standard for researchers.

Our comparative analysis demonstrates that while requiring an additional synthetic step, the ethoxy group provides tangible benefits over a free hydroxyl group in demanding applications like Buchwald-Hartwig cross-coupling. The improved solubility and orthogonality to strong bases streamline both the reaction execution and purification processes. For drug development professionals and synthetic chemists, these practical advantages translate to more reliable and efficient synthetic campaigns. The strategic decision to use this compound is therefore a well-justified investment toward the rapid construction of complex molecular targets.

References

A Senior Application Scientist's Guide: Navigating Alternatives to Pyridinium-Based Reagents for High-Fidelity Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of an amide bond is one of the most fundamental and frequently performed transformations. The choice of coupling reagent is a critical decision that dictates the success of a reaction, influencing yield, purity, reaction time, and, most importantly, the preservation of stereochemical integrity.

This guide provides an in-depth comparison of alternatives to the pyridinium class of coupling reagents, of which 3-Ethoxy-2-nitropyridine is a member. While effective, these reagents are part of a much larger toolkit available to the modern chemist. We will objectively compare the performance of leading alternatives, supported by mechanistic insights and experimental data, to empower you to select the optimal reagent for your specific synthetic challenge.

The Benchmark: Pyridinium-Based Reagents

Pyridinium-based reagents activate carboxylic acids by forming a highly reactive acyl-pyridinium intermediate. A classic and well-studied example that represents this class is 2-Chloro-1-methylpyridinium iodide, known as the Mukaiyama reagent.[1][2]

The mechanism involves the attack of a carboxylate anion on the electron-deficient C2 position of the pyridinium salt, displacing the chloride. This forms the activated intermediate, which is then susceptible to nucleophilic attack by an amine to forge the amide bond, releasing 1-methyl-2-pyridone as a byproduct.[1] This process is effective for a range of applications, including the synthesis of esters, amides, and even for challenging macrolactonizations.[1][3]

Mukaiyama_Mechanism reagent Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide) intermediate Activated Acyl-Pyridinium Intermediate reagent->intermediate + Carboxylate acid R-COOH + Base carboxylate R-COO⁻ acid->carboxylate -BH⁺ amide Amide Product intermediate->amide + Amine (Nucleophilic Attack) byproduct 1-Methyl-2-pyridone intermediate->byproduct amine R'-NH₂

Caption: Activation mechanism via Mukaiyama's reagent.

While reliable, the primary drawback of this method can be the removal of the 1-methyl-2-pyridone byproduct, which may require chromatography. This has driven the development of alternative reagents with more favorable byproduct profiles.

Leading Alternatives for Robust Amide Synthesis

We will now explore three major classes of alternative reagents, each offering a distinct set of advantages for specific applications.

Propanephosphonic Anhydride (T3P®): The Clean and Low-Epimerization Workhorse

Propanephosphonic Anhydride, commonly known as T3P®, has gained significant traction, especially in process development and large-scale synthesis, due to its efficiency, excellent safety profile, and remarkably simple workup.[4] T3P is a dehydrating agent that activates carboxylic acids by forming a mixed anhydride intermediate.[5][6]

The key advantage of T3P lies in its byproducts. The propanephosphonic acid residues are highly water-soluble, allowing for their complete removal with a simple aqueous wash, often yielding high-purity products without the need for column chromatography.[4][5] Crucially, T3P is renowned for its ability to mediate couplings with very low risk of epimerization, even with sensitive, racemization-prone substrates.[4][7] This makes it the reagent of choice for complex molecules with multiple chiral centers.[4]

T3P_Mechanism t3p T3P® (Cyclic Trimer) mixed_anhydride Reactive Mixed Anhydride Intermediate t3p->mixed_anhydride + Carboxylate (Ring Opening) carboxylate R-COO⁻ amide Amide Product mixed_anhydride->amide + Amine (Nucleophilic Attack) byproduct Water-Soluble Phosphonic Acid Byproducts mixed_anhydride->byproduct amine R'-NH₂

Caption: Activation mechanism of T3P® reagent.

Uronium/Aminium Salts (HATU): The High-Reactivity Standard

For particularly challenging couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences, uronium/aminium salt reagents are often the solution.[8] Among these, HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) is arguably the most powerful and widely used.[9]

HATU's enhanced reactivity stems from the formation of an OAt active ester. The nitrogen atom in the pyridine ring of the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation. This makes HATU exceptionally efficient, often succeeding where other reagents fail.[9] However, this high reactivity comes at a higher cost, and a potential side reaction is the guanidinylation of the free amine if the reagent is used in excess.[10]

HATU_Mechanism hatu HATU + Base oat_ester Highly Reactive OAt-Ester hatu->oat_ester + Carboxylate carboxylate R-COO⁻ amide Amide Product oat_ester->amide + Amine (Anchimeric Assistance) hoat HOAt Byproduct oat_ester->hoat amine R'-NH₂

Caption: Activation mechanism of HATU reagent.

Carbodiimides (EDC): The Classic, Cost-Effective Choice

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), are among the original and most cost-effective coupling reagents. They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange to a stable N-acylurea byproduct or be intercepted by the amine.

To improve efficiency and suppress racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[10][11] The additive reacts with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine. While economical, the main drawback is the potential for side reactions and the necessity of additives for high-fidelity couplings. The urea byproducts from EDC are water-soluble, which is an advantage over the insoluble urea byproduct from dicyclohexylcarbodiimide (DCC).[11]

Quantitative Performance Comparison

The selection of a reagent is a trade-off between reactivity, cost, safety, and the prevention of side reactions. The table below summarizes the key characteristics of the discussed alternatives.

FeatureMukaiyama's ReagentT3P®HATUEDC + Additive
Reactivity Moderate to HighHighVery HighModerate
Epimerization Risk Low to ModerateVery Low[4][7]Low (but can occur)Additive Dependent
Byproduct Profile Organic-soluble pyridoneWater-soluble phosphonates[5]Water-soluble (HOAt, etc.)Water-soluble urea
Workup Simplicity Chromatography often neededSimple aqueous extraction[4]Generally simpleSimple aqueous extraction
Ideal Use Case General amide/ester synthesis, macrolactonization[1]Racemization-prone substrates, large-scale synthesis[7]Sterically hindered couplings, "difficult" sequences[9]Cost-sensitive, routine synthesis
Safety/Handling Hygroscopic solid[1]Non-toxic, non-allergenic solution[4]Potentially explosive (triazole-based)[10]Generally safe

Field-Proven Experimental Protocols

To translate theory into practice, the following are detailed, step-by-step methodologies for key amide bond formations.

General_Workflow start Dissolve Carboxylic Acid (1 eq) & Amine (1-1.2 eq) in Solvent add_base Add Base (e.g., TEA, DIPEA) (2-3 eq) start->add_base cool Cool Reaction Mixture (e.g., 0 °C) add_base->cool add_reagent Slowly Add Coupling Reagent (1-1.5 eq) cool->add_reagent react Stir at RT or 0 °C (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup (Acidic/Basic Washes) react->workup purify Purification (Crystallization or Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: General experimental workflow for amide coupling.

Protocol 1: Peptide Coupling using Mukaiyama's Reagent

  • Materials : Boc-Pro-OH (1.1 eq), H-Phe-OMe·HCl (1.0 eq), 2-Chloro-1-methylpyridinium Iodide (1.1 eq), Triethylamine (TEA, 3.5 eq), Dichloromethane (DCM).

  • Procedure :

    • To a solution of H-Phe-OMe·HCl in DCM at room temperature, add Boc-Pro-OH and 2-Chloro-1-methylpyridinium iodide.

    • Cool the mixture to 5-10 °C in an ice bath.

    • Add triethylamine dropwise over several minutes, maintaining the temperature.

    • Allow the reaction to stir for 3 hours while warming to room temperature. Monitor consumption of starting material by LCMS.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 10% citric acid (aq.), 5% sodium bicarbonate (aq.), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the dipeptide.

Protocol 2: General Amide Synthesis using T3P® [12]

  • Materials : Carboxylic acid (1.0 eq), Amine (1.1 eq), Pyridine (2.0 eq), T3P® (50% solution in ethyl acetate, 1.5 eq), Ethyl acetate.

  • Procedure :

    • In a round-bottom flask, dissolve the carboxylic acid and amine in ethyl acetate.

    • Add pyridine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution to the reaction mixture. A mild exotherm may be observed.[7]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to afford the amide, which is often of high purity.

Protocol 3: Standard HATU-Mediated Coupling

  • Materials : Fmoc-protected amino acid (1.0 eq), Amine component (1.0 eq), HATU (1.0 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Dimethylformamide (DMF).

  • Procedure :

    • Dissolve the Fmoc-amino acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 1-2 minutes to pre-activate the acid.

    • Add the amine component to the activated mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with 1N HCl (aq.), saturated sodium bicarbonate (aq.), and brine to remove DMF and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for further purification if necessary.

Conclusion

The modern synthetic chemist has a powerful and diverse array of tools for amide bond formation, extending far beyond single classes of reagents like pyridinium salts.

  • For large-scale, cost-effective synthesis where racemization is a major concern , T3P® stands out for its efficacy and exceptionally clean workup profile.[4][7]

  • For challenging, sterically demanding couplings where reactivity is paramount, HATU remains the gold standard, reliably delivering products where other reagents may fail.[9]

  • For routine transformations where cost is a primary driver , classic EDC/additive methods remain a viable and economical option.

By understanding the distinct mechanistic advantages and practical considerations of each alternative, researchers can make informed decisions, optimizing their synthetic routes for efficiency, purity, and scalability.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for small molecules like 3-Ethoxy-2-nitropyridine, understanding the potential for cross-reactivity with structurally similar compounds is not just a matter of good practice; it is a critical component of data integrity and regulatory compliance. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of this compound, supported by experimental workflows and data interpretation.

The Imperative of Specificity in Small Molecule Analysis

This compound is a substituted pyridine derivative with potential applications in various fields of chemical and pharmaceutical research.[1][2] The presence of a nitro group and an ethoxy group on the pyridine ring creates a unique electronic and structural profile.[3][4] However, in complex biological matrices or during synthetic processes, other structurally related nitropyridines or their metabolites may be present. An analytical method that cannot distinguish between the target analyte and these related molecules will yield inaccurate and misleading results.

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are frequently employed for the sensitive and high-throughput quantification of small molecules.[5] Due to their reliance on antibody-antigen binding, the potential for cross-reactivity is a significant consideration.[6] This guide will focus on a competitive ELISA format, a common choice for small molecule detection.[7][8]

Designing a Cross-Reactivity Study: A Strategic Approach

A robust cross-reactivity study is designed to challenge the specificity of an assay by testing a panel of compounds that are structurally analogous to the target analyte. The selection of these compounds is a critical first step. For this compound, potential cross-reactants can be categorized based on structural similarities:

  • Variations in the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) can reveal the antibody's tolerance for changes in the size and lipophilicity of this substituent.

  • Positional Isomers: Moving the nitro or ethoxy group to different positions on the pyridine ring will test the antibody's recognition of the specific substitution pattern.

  • Analogs with Different Substituents: Introducing or removing other functional groups on the pyridine ring helps to map the key structural features required for antibody binding.

  • Parent and Related Structures: Including the parent molecule (e.g., 2-nitropyridine) and other simple nitropyridines provides a baseline for understanding the contribution of the ethoxy group to binding specificity.

The following diagram illustrates the logical workflow for conducting a comprehensive cross-reactivity study for this compound.

Caption: Workflow for a Cross-Reactivity Study.

Experimental Protocol: Competitive ELISA for this compound

The following is a detailed, step-by-step methodology for a competitive ELISA to determine the cross-reactivity of potential analogs with this compound. This protocol is designed to be a self-validating system, with appropriate controls and replicates to ensure data reliability.

Materials:

  • High-binding 96-well microplates

  • This compound (target analyte)

  • Potential cross-reactants (see Table 1)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking buffer (e.g., 1% BSA in PBS-T)

  • Assay buffer (e.g., PBS-T)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the coating antigen to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of this compound in assay buffer to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).

    • Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL).

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard or sample dilution with 50 µL of the primary antibody (at a pre-optimized dilution in assay buffer).

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation in Coated Plate:

    • Wash the blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the coating antigen on the plate.

  • Addition of Secondary Antibody:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values obtained from the ELISA are inversely proportional to the concentration of the analyte in the sample. The data is analyzed to determine the concentration of the target analyte or cross-reactant that causes 50% inhibition of the maximal signal (IC50).

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:[9]

%CR = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

A lower IC50 value indicates a higher affinity of the antibody for the compound.

The following diagram illustrates the relationship between analyte concentration and signal in a competitive ELISA, and how IC50 values are determined.

Competitive_ELISA_Curve node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 xaxis Analyte Concentration (log scale) yaxis Absorbance (Signal) origin 7,1! origin->7,1! 0.5,5! origin->0.5,5! ic50_y 50% Signal ic50_y_line 4,2.75! ic50_y_line->4,2.75! ic50_x_line 4,1! ic50_x_line->4,1! ic50_x IC50

Caption: Competitive ELISA Standard Curve and IC50 Determination.

Comparative Data: A Hypothetical Cross-Reactivity Panel

The following table presents hypothetical, yet plausible, cross-reactivity data for this compound and a panel of structurally related compounds. This data is for illustrative purposes to demonstrate how the results of a cross-reactivity study would be presented and interpreted.

Compound IDCompound NameStructureIC50 (ng/mL)% Cross-Reactivity
Target This compound (Structure of this compound) 10 100%
CR-13-Methoxy-2-nitropyridine(Structure of 3-Methoxy-2-nitropyridine)5020%
CR-23-Propoxy-2-nitropyridine(Structure of 3-Propoxy-2-nitropyridine)8012.5%
CR-32-Ethoxy-3-nitropyridine(Structure of 2-Ethoxy-3-nitropyridine)5002%
CR-43-Ethoxy-4-nitropyridine(Structure of 3-Ethoxy-4-nitropyridine)>1000<1%
CR-52-Nitropyridine(Structure of 2-Nitropyridine)>1000<1%
CR-63-Hydroxypyridine(Structure of 3-Hydroxypyridine)>1000<1%

Interpretation of Hypothetical Data:

  • CR-1 (3-Methoxy-2-nitropyridine): Shows significant cross-reactivity (20%), indicating that the antibody has some tolerance for a smaller alkoxy group at the 3-position.

  • CR-2 (3-Propoxy-2-nitropyridine): Also shows notable cross-reactivity (12.5%), suggesting the antibody binding pocket can accommodate a slightly larger alkoxy group.

  • CR-3 (2-Ethoxy-3-nitropyridine): Demonstrates low cross-reactivity (2%), highlighting the importance of the relative positions of the ethoxy and nitro groups for antibody recognition.

  • CR-4, CR-5, and CR-6: Exhibit negligible cross-reactivity, indicating that the antibody is highly specific for the 3-ethoxy-2-nitro substitution pattern and does not bind to the parent nitropyridine or a simple substituted pyridine.

Conclusion: Ensuring Assay Specificity

This guide has outlined a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound. The presented competitive ELISA protocol, coupled with a well-designed panel of potential cross-reactants, provides a robust system for evaluating assay specificity. By meticulously following these experimental and analytical procedures, researchers can confidently assess the reliability of their analytical methods, ensuring the generation of accurate and defensible data in their scientific endeavors. The principles and methodologies described herein are broadly applicable to the development and validation of immunoassays for a wide range of small molecules.[10][11]

References

comparing the efficacy of catalysts for 3-Ethoxy-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a critical endeavor. 3-Ethoxy-2-nitropyridine is a valuable building block in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity.[1] This guide provides an in-depth comparison of the primary catalytic strategies for the synthesis of this compound, focusing on the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine. We will explore the nuances of base-catalyzed and phase-transfer catalyzed methodologies, supported by mechanistic insights and detailed experimental protocols, to empower you in selecting the optimal synthetic route for your research needs.

The Synthetic Challenge: Nucleophilic Aromatic Substitution on an Electron-Deficient Pyridine Ring

The synthesis of this compound typically proceeds via the displacement of a suitable leaving group, most commonly a halide, from the 2-position of a 3-nitropyridine scaffold. The inherent electron deficiency of the pyridine ring, further amplified by the strongly electron-withdrawing nitro group at the 3-position, renders the C2 position highly susceptible to nucleophilic attack.[2][3] This electronic activation is a cornerstone of the SNAr mechanism, which is the most prevalent pathway for this transformation.

The primary synthetic challenge lies in efficiently carrying out the reaction with sodium ethoxide, which is a strong base and a potent nucleophile. The choice of catalyst and reaction conditions is paramount to achieving high yields and purity while minimizing side reactions. This guide will compare two robust catalytic approaches: conventional base-catalyzed synthesis and phase-transfer catalysis.

Comparative Analysis of Catalytic Systems

The efficacy of the synthesis of this compound is highly dependent on the chosen catalytic system. Below, we compare the traditional base-catalyzed approach with the more advanced phase-transfer catalysis, highlighting their respective strengths and weaknesses.

FeatureBase-Catalyzed SynthesisPhase-Transfer Catalysis (PTC)
Catalyst Strong base (e.g., Sodium Ethoxide)Quaternary ammonium or phosphonium salts (e.g., TBAB)
Reaction Phases Homogeneous (typically)Heterogeneous (liquid-liquid or solid-liquid)
Solvent System Anhydrous polar aprotic solvents (e.g., DMF, DMSO)Biphasic system (e.g., Toluene/Water)
Reaction Temperature Often elevated temperatures requiredMilder reaction conditions, often room temperature
Yields Generally good, but can be variableConsistently high yields
Work-up Can be complex due to high-boiling point solventsSimpler, involving phase separation
Cost-Effectiveness Lower initial catalyst costHigher initial catalyst cost, but often reusable
Green Chemistry Use of hazardous solvents is a drawbackMore environmentally benign due to the use of safer solvents and milder conditions

Mechanistic Insights: The Role of the Catalyst

The fundamental reaction mechanism for both approaches is the SNAr pathway, which proceeds through a Meisenheimer intermediate. However, the role of the catalyst in facilitating this process differs significantly.

Base-Catalyzed SNAr Mechanism

In the base-catalyzed approach, sodium ethoxide serves as both the nucleophile and the base. The reaction typically occurs in a homogenous solution, where the ethoxide ion directly attacks the C2 position of 2-chloro-3-nitropyridine.

cluster_0 Base-Catalyzed SNAr 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-3-nitropyridine->Meisenheimer Complex + EtO⁻ This compound This compound Meisenheimer Complex->this compound - Cl⁻

Caption: Base-catalyzed SNAr mechanism for this compound synthesis.

Phase-Transfer Catalysis (PTC) SNAr Mechanism

Phase-transfer catalysis introduces a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which facilitates the transfer of the ethoxide nucleophile from an aqueous or solid phase into the organic phase where the 2-chloro-3-nitropyridine substrate is dissolved. This approach avoids the need for harsh, anhydrous conditions and often leads to faster reaction rates and higher yields.

cluster_1 Organic Phase EtO⁻Na⁺ EtO⁻Na⁺ Q⁺EtO⁻ Q⁺EtO⁻ EtO⁻Na⁺->Q⁺EtO⁻ + Q⁺Br⁻ - Na⁺Br⁻ Q⁺Br⁻ Q⁺Br⁻ 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer Complex Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound - Q⁺Cl⁻ Q⁺Cl⁻ Q⁺Cl⁻ Q⁺Cl⁻->Q⁺Br⁻ Interface Transfer Q⁺EtO⁻->Meisenheimer Complex + 2-Chloro-3-nitropyridine

Caption: Phase-transfer catalyzed SNAr mechanism.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via base-catalyzed and phase-transfer catalyzed methods. These protocols are based on established procedures for similar SNAr reactions.

Protocol 1: Base-Catalyzed Synthesis

Materials:

  • 2-Chloro-3-nitropyridine

  • Sodium ethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous DMF, add 2-chloro-3-nitropyridine (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis

Materials:

  • 2-Chloro-3-nitropyridine

  • Sodium ethoxide

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Add an aqueous solution of sodium ethoxide (1.5 equivalents).

  • Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Conclusion

The choice between a base-catalyzed and a phase-transfer catalyzed approach for the synthesis of this compound depends on the specific requirements of the researcher, including scale, desired purity, and environmental considerations. While the traditional base-catalyzed method is straightforward, it often necessitates the use of hazardous solvents and elevated temperatures. In contrast, phase-transfer catalysis offers a greener, more efficient, and often higher-yielding alternative that operates under milder conditions. For process development and scale-up, the advantages offered by PTC in terms of simplified work-up and improved safety profile make it a highly attractive option. This guide provides the foundational knowledge and practical protocols to enable you to make an informed decision for your synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethoxy-2-nitropyridine (CAS 74037-50-6) was not publicly available at the time of this writing. The following procedural guide is synthesized from information on structurally similar nitropyridine compounds, general principles of hazardous waste management, and its classification as a flammable solid.[1][2][3] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding.[4][5] This document is intended to provide essential safety and logistical information, not to supersede institutional protocols.

Hazard Assessment and Immediate Safety Precautions

Understanding the chemical's hazard profile is the foundation of its safe handling and disposal. This compound is a substituted nitropyridine. Compounds in this class, particularly nitroaromatics, should be handled as potentially hazardous. Furthermore, it is classified for transport as a flammable solid, which dictates specific handling and storage procedures.[3]

Core Principles of Safe Handling:
  • Engineering Controls : All handling of this compound, from weighing to preparing waste containers, must be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of dust or vapors.[1]

  • Emergency Equipment : A fully functional emergency eyewash station and safety shower must be immediately accessible in the work area.[1]

  • Avoid Ignition Sources : Due to its classification as a flammable solid, all sources of ignition—including sparks, open flames, and hot surfaces—must be strictly excluded from the handling and storage areas.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Protects against skin contact. Standard laboratory gloves may not be sufficient; always consult the manufacturer's compatibility chart.[1]
Eye Protection Chemical safety goggles.Provides a seal around the eyes to protect against splashes and airborne particles.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection Not typically required when working in a fume hood.In the event of a large spill or ventilation failure, an appropriate respirator may be necessary. Consult your EHS department for specific guidance.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance. Never discard this chemical in the regular trash or pour it down the drain.[1]

Step 1: Waste Identification and Segregation

This compound waste must be classified as Hazardous Chemical Waste . It should be segregated into a dedicated waste stream for Flammable Organic Solids .

  • Causality: Co-mingling of incompatible waste streams is a primary cause of laboratory accidents. Nitropyridines can be reactive with strong oxidizing agents or acids. Segregation prevents uncontrolled reactions and simplifies the final disposal process for your EHS office.[2]

Step 2: Waste Containerization

Select a waste container that is compatible with this compound and in good condition.

  • Container Type : Use a clearly marked, sealable, and leak-proof container made of a non-reactive material such as high-density polyethylene (HDPE) or glass.[2]

  • Procedure :

    • Place all waste, including the primary chemical, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, directly into the designated container.

    • Do not overfill the container. Leave at least 10-15% of headspace to accommodate potential vapor expansion.

    • Securely seal the container lid after each addition of waste.

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures the waste is managed safely throughout its lifecycle.

  • Procedure :

    • Affix a "Hazardous Waste" label to the container before adding the first piece of waste.

    • Clearly write the full chemical name: "This compound ".

    • Indicate the primary hazards: "Flammable Solid ".

    • Maintain an accurate log of the container's contents and accumulation start date as required by your institution.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Storage Conditions : The storage location must be a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

  • Secondary Containment : Place the waste container inside a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.[2]

  • Incompatibilities : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.

Step 5: Arranging for Final Disposal

Once the waste container is full or reaches your institution's storage time limit, it must be transferred to your EHS department or a licensed hazardous waste contractor for final disposal.

  • Procedure : Follow your facility's specific protocol for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.[2]

  • Disposal Method : The likely disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to minimize risk.

  • Small Spill (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

    • Using non-sparking tools, carefully collect the absorbed material and place it into your labeled hazardous waste container.[1]

    • Decontaminate the surface with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, eliminate any nearby ignition sources.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill yourself.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards & Don Full PPE B Handle in Chemical Fume Hood A->B C Segregate Waste: Flammable Organic Solid B->C D Use Labeled, Compatible Waste Container C->D E Collect Chemical & Contaminated Materials D->E F Securely Seal Container E->F G Store in Designated Area (Secondary Containment) F->G H Keep Away from Incompatibles & Heat G->H I Request Pickup by EHS or Licensed Contractor H->I J Transport to Permitted TSDF (e.g., Incineration) I->J Spill Spill Occurs SmallSpill Small Spill: Clean up with Sorbent Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large CollectSpill Collect Cleanup Debris as Hazardous Waste SmallSpill->CollectSpill CollectSpill->E

References

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Ethoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of specialized reagents is a cornerstone of innovative research and development. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Ethoxy-2-nitropyridine (CAS No. 74037-50-6), a valuable building block in medicinal chemistry and materials science. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest standards of laboratory safety, ensuring the integrity of your work and the well-being of your team.

Understanding the Hazard Profile of this compound

Based on data from suppliers and related compounds, this compound is classified for transport as a flammable solid.[4] This immediately signals the need for careful storage away from ignition sources and the use of appropriate fire suppression equipment. Furthermore, safety data for analogous compounds like 2-Ethoxy-5-nitropyridine and 3-Hydroxy-2-nitropyridine indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] Therefore, it is prudent to handle this compound with the assumption that it carries similar hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory operations. The selection of specific PPE should always be informed by a risk assessment of the planned procedure.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing & Dispensing (Solid) Chemical splash gogglesNitrile or neoprene glovesLab coatN95 dust mask or work in a fume hood
In-Solution Handling Chemical splash gogglesNitrile or neoprene glovesLab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

The rationale for these recommendations is grounded in established laboratory safety principles. Chemical splash goggles are essential to protect against accidental splashes, which can cause serious eye irritation.[6] Nitrile or neoprene gloves provide a suitable barrier for incidental contact; however, for prolonged handling or in the event of a spill, more robust gloves are necessary.[7][8] All handling of open solids or solutions should be conducted within a chemical fume hood to minimize the risk of inhaling potentially harmful dust or vapors.[9][10]

Procedural Guidance: From Receipt to Reaction

A systematic approach to handling this compound will mitigate risks and ensure reproducible experimental outcomes. The following workflow diagram and procedural steps outline a best-practice approach.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receiving Receiving: - Verify container integrity. - Confirm label information. storage Storage: - Store in a cool, dry, well-ventilated area. - Segregate from incompatible materials. - Note as a flammable solid. receiving->storage Upon receipt ppe Don Appropriate PPE storage->ppe For use fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weighing: - Use a dedicated spatula. - Tare a sealed container. fume_hood->weighing reaction Reaction Setup: - Add reagent slowly. - Monitor for exotherms. weighing->reaction waste_collection Waste Segregation: - Collect solid and liquid waste separately. - Label containers clearly. reaction->waste_collection Post-reaction disposal Final Disposal: - Arrange for pickup by EHS. - Do not dispose of in regular trash or sink. waste_collection->disposal spill_kit Spill Management: - Have a spill kit ready. - Follow institutional procedures. spill_kit->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:
  • Preparation and Precaution :

    • Before handling, ensure you have read and understood this guide and any available Safety Data Sheet (SDS) for similar compounds.[11]

    • Locate the nearest safety shower and eyewash station.[6]

    • Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.

  • Weighing and Transfer :

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[9]

    • Use a dedicated, clean spatula for transfers.

    • To minimize static discharge, which can be a risk with flammable solids, consider the use of anti-static weighing boats or grounding equipment.

  • In-Solution Operations :

    • When dissolving this compound, add it slowly to the solvent to control any potential exothermic reactions.

    • Keep the reaction vessel covered as much as possible to prevent the release of vapors.

    • Always work with the fume hood sash at the lowest practical height.

Disposal Plan: Responsible Stewardship

The disposal of this compound and its associated waste must be handled with the utmost care to protect personnel and the environment.

  • Waste Segregation :

    • All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

    • Keep solid and liquid waste streams separate in appropriately labeled, sealed containers. The label should clearly state "Hazardous Waste" and the full chemical name.[10]

  • Decontamination :

    • Glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone or ethanol) in the fume hood. This rinseate must be collected as hazardous liquid waste.

    • After the initial solvent rinse, the glassware can typically be washed with soap and water.

  • Spill Management :

    • In the event of a small spill within the fume hood, use a commercial spill kit or an absorbent material like vermiculite to contain the substance.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[10]

    • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal :

    • Never dispose of this compound down the drain or in the regular trash.[10]

    • Contact your institution's EHS department to arrange for the pickup and proper disposal of all hazardous waste generated.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while maintaining a secure laboratory environment.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.